Cyclo(-Met-Pro)
Description
BenchChem offers high-quality Cyclo(-Met-Pro) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(-Met-Pro) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
53049-06-2 |
|---|---|
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
(3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C10H16N2O2S/c1-15-6-4-7-10(14)12-5-2-3-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1 |
InChI Key |
VFVAGPWBFWJBMN-YUMQZZPRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Complete Structure and Activity of Cyclo(-Met-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Met-Pro), a cyclic dipeptide also known as a 2,5-diketopiperazine, is a heterocyclic organic compound formed from the condensation of the amino acids L-methionine and L-proline.[1][] This molecule has been identified in natural sources, including as a flavor component in beef, and is produced by various microorganisms.[][3] In recent years, Cyclo(-Met-Pro) has garnered attention within the scientific community for its diverse, albeit sometimes modest, biological activities. These include potential antiviral, significant antimycobacterial, and antioxidant properties, making it a subject of interest for further investigation in drug discovery and development.[1] This guide provides a comprehensive overview of its structure, properties, and known biological functions, supported by experimental protocols and data.
Chemical Structure and Identification
The fundamental structure of Cyclo(-Met-Pro) consists of a piperazine-2,5-dione core, with the side chains of methionine and proline residues determining its specific chemical characteristics. The IUPAC name for the L-L stereoisomer is (3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.
| Identifier | Value |
| IUPAC Name | (3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| CAS Number | 53049-06-2 |
| Molecular Formula | C₁₀H₁₆N₂O₂S |
| Canonical SMILES | CSCCC1C(=O)N2CCCC2C(=O)N1 |
| Stereo SMILES | CSCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 |
| InChI | InChI=1S/C10H16N2O2S/c1-15-6-4-7-10(14)12-5-2-3-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1 |
| InChI Key | VFVAGPWBFWJBMN-YUMQZZPRSA-N |
Physicochemical Properties
The physical and chemical properties of Cyclo(-Met-Pro) are essential for its handling, formulation, and mechanism of action.
| Property | Value |
| Molecular Weight | 228.31 g/mol |
| Appearance | White Powder |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 489.7 ± 38.0 °C at 760 mmHg |
| Solubility | Soluble in Acetic Acid |
| XLogP3 | 0.4 |
| Kovats Retention Index | 1780 (Standard non-polar column) |
| Storage Temperature | Recommended at -20°C or below |
Synthesis and Characterization Workflow
The synthesis of Cyclo(-Met-Pro) typically follows a multi-step process involving the formation of a linear dipeptide followed by intramolecular cyclization. The resulting compound is then purified and its structure is confirmed using various analytical techniques.
Experimental Protocols
General Synthesis of Cyclo(-Met-Pro)
This protocol is a generalized procedure based on common methods for diketopiperazine synthesis.
-
Dipeptide Formation: N-protected L-methionine (e.g., with a Cbz group) is activated using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of hydroxybenzotriazole (B1436442) (HOBt). This activated amino acid is then reacted with an L-proline ester (e.g., methyl ester) in an appropriate solvent like dichloromethane (B109758) (DCM) at 0°C, slowly warming to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the dicyclohexylurea byproduct is filtered off. The organic layer is washed sequentially with dilute acid, bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the protected linear dipeptide.
-
Deprotection: The protecting groups are removed. For a Cbz group, this is typically achieved by hydrogenolysis using 10% Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent like methanol (B129727). The catalyst is subsequently removed by filtration through Celite.
-
Cyclization: The deprotected linear dipeptide ester is dissolved in a solvent such as methanol or isopropanol (B130326) and heated to reflux under high-dilution conditions to favor intramolecular cyclization over polymerization. The reaction progress is monitored by TLC.
-
Final Purification: The solvent is evaporated, and the resulting crude Cyclo(-Met-Pro) is purified using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final product.
Structural Characterization
-
Mass Spectrometry (MS): The exact mass of the purified compound is determined using high-resolution mass spectrometry (HRMS) to confirm the molecular formula C₁₀H₁₆N₂O₂S.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). The chemical shifts, coupling constants, and integrations are analyzed to confirm the cyclic dipeptide structure and the integrity of the methionine and proline side chains.
Antiviral Activity Assay (Influenza A H3N2)
This protocol describes a cytopathic effect (CPE) inhibition assay to evaluate antiviral activity, based on the context of reported findings.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.
-
Virus Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with a predetermined titer of Influenza A (H3N2) virus.
-
Compound Treatment: Simultaneously, serial dilutions of Cyclo(-Met-Pro) are added to the wells. A virus control (no compound) and a cell control (no virus, no compound) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until the virus control wells show approximately 90-100% CPE.
-
Quantification: The CPE is observed microscopically. Cell viability can be quantified using a colorimetric assay such as the MTT or neutral red uptake assay. The concentration of the compound that inhibits CPE by 50% (IC₅₀) is calculated.
Antimycobacterial Activity Assay (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), as suggested by its reported activity.
-
Inoculum Preparation: A suspension of a Mycobacterium species (e.g., Mycobacterium tuberculosis H37Rv) is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Two-fold serial dilutions of Cyclo(-Met-Pro) are prepared in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 7-14 days, or until visible growth is observed in the positive control well.
-
MIC Determination: The MIC is defined as the lowest concentration of Cyclo(-Met-Pro) that completely inhibits visible growth of the mycobacteria.
Biological Activity and Mechanism of Action
Cyclo(-Met-Pro) has been investigated for several biological activities, with varying degrees of potency. Its functions appear to be diverse, ranging from antimicrobial to antioxidant.
-
Antiviral Activity: Studies have shown that Cyclo(-Met-Pro) exhibits weak inhibitory activity against the influenza A virus (H3N2), with only 2.1% inhibition observed at a high concentration of 5 mM. This suggests it is not a potent antiviral agent on its own but may serve as a scaffold for developing more active derivatives.
-
Antimycobacterial Activity: In contrast to its weak antiviral effects, Cyclo(-Met-Pro) has demonstrated significant antimycobacterial properties. It was reported to have a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against Mycobacterium species, indicating potent activity and highlighting its potential for development as a novel anti-tuberculosis agent.
-
Antioxidant and Anticancer Activity: Some evidence suggests that Cyclo(-Met-Pro) may function as an antioxidant by binding to reactive oxygen species (ROS), thereby preventing cellular damage. This mechanism is proposed to underlie its potential to inhibit the proliferation of cancer cells. Proline-based diketopiperazines as a class are noted for their anticancer potential.
Conclusion
Cyclo(-Met-Pro) is a well-characterized cyclic dipeptide with a defined structure and a range of biological activities. While its antiviral properties are limited, its significant antimycobacterial effects present a promising avenue for future research and development. The straightforward, albeit multi-step, synthesis allows for the generation of analogs to explore structure-activity relationships. For researchers in drug discovery, Cyclo(-Met-Pro) represents a valuable natural product scaffold, particularly for the development of new therapeutics against mycobacterial infections. Further investigation into its precise mechanisms of action and in vivo efficacy is warranted.
References
The Enigmatic Biosynthesis of Cyclo(-Met-Pro) in Marine Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(-Met-Pro), a cyclic dipeptide with potential bioactivities, has been identified as a secondary metabolite produced by marine bacteria. This technical guide provides a comprehensive overview of the current understanding of its biosynthesis, drawing from available literature on cyclodipeptide synthesis in marine microorganisms. While direct and extensive research on the specific biosynthetic pathway of Cyclo(-Met-Pro) is limited, this document consolidates related data, outlines plausible biosynthetic routes, presents detailed experimental protocols for its study, and visualizes the underlying molecular logic. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore and exploit the therapeutic potential of this marine-derived compound.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of natural products synthesized by a wide range of organisms, including marine bacteria.[1] These compounds exhibit a remarkable array of biological activities, including antimicrobial, antiviral, and antitumor properties, making them attractive targets for drug discovery.[2] Cyclo(-Met-Pro) is a CDP composed of methionine and proline residues. Its presence has been detected in marine isolates of the bacterium Bacillus pumilus, highlighting the marine environment as a source for this potentially valuable molecule.[3]
This guide will delve into the putative biosynthetic machinery responsible for Cyclo(-Met-Pro) production in marine bacteria, focusing on the two primary enzymatic pathways: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).
Putative Biosynthetic Pathways of Cyclo(-Met-Pro)
The biosynthesis of CDPs in bacteria is primarily carried out by two distinct enzyme families: NRPSs and CDPSs.[4]
Non-Ribosomal Peptide Synthetase (NRPS) Pathway
NRPSs are large, modular megaenzymes that act as assembly lines for peptide synthesis.[5] Each module is responsible for the incorporation of a specific amino acid. A typical NRPS module consists of several domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid (methionine or proline) as an aminoacyl adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent T domains.
The synthesis of a dipeptide like Met-Pro would involve a two-module NRPS. The final cyclization to form Cyclo(-Met-Pro) is typically catalyzed by a C-terminal Thioesterase (TE) domain, which releases the dipeptidyl chain and facilitates intramolecular cyclization.[6]
dot
Caption: Putative NRPS pathway for Cyclo(-Met-Pro) biosynthesis.
Cyclodipeptide Synthase (CDPS) Pathway
CDPSs represent a more recently discovered family of enzymes that synthesize CDPs using aminoacyl-tRNAs (aa-tRNAs) as substrates, thereby coopting products from the primary metabolic machinery of protein synthesis. The catalytic cycle of a CDPS typically involves a ping-pong mechanism:
-
The first aa-tRNA (e.g., Met-tRNA) binds to the enzyme, and the aminoacyl moiety is transferred to a conserved serine residue, forming an aminoacyl-enzyme intermediate.
-
The second aa-tRNA (e.g., Pro-tRNA) binds, and its aminoacyl group attacks the first amino acid, forming a dipeptidyl-enzyme intermediate.
-
The dipeptide is then released from the enzyme through intramolecular cyclization to form the CDP.
dot
Caption: Putative CDPS pathway for Cyclo(-Met-Pro) biosynthesis.
Quantitative Data
Currently, there is a paucity of specific quantitative data on the production of Cyclo(-Met-Pro) in marine bacteria. The existing literature primarily reports the detection of this compound.[3] To facilitate future comparative studies, a standardized table for reporting quantitative data is proposed below.
| Marine Bacterial Strain | Culture Conditions (Medium, Temp., Time) | Extraction Method | Analytical Method | Cyclo(-Met-Pro) Titer (µg/L or mg/L) | Reference |
| Bacillus pumilus (marine isolate) | Nutrient-poor liquid medium, 4h | Not specified | GC-MS, LC-MS | Detected, not quantified | [3] |
| [Future Isolate 1] | [Specify] | [Specify] | [Specify] | [Specify] | [Future Study] |
| [Future Isolate 2] | [Specify] | [Specify] | [Specify] | [Specify] | [Future Study] |
Experimental Protocols
The following protocols are adapted from methodologies used for the isolation and characterization of other cyclodipeptides from bacterial cultures and can be applied to the study of Cyclo(-Met-Pro).
Isolation and Extraction of Cyclo(-Met-Pro) from Bacillus pumilus
This protocol outlines the general steps for extracting CDPs from a bacterial culture.
dot
Caption: Workflow for the extraction of Cyclo(-Met-Pro).
Methodology:
-
Cultivation: Inoculate the marine bacterial strain (e.g., Bacillus pumilus) in a suitable liquid medium and incubate under optimal growth conditions.
-
Harvesting: After the desired incubation period, centrifuge the culture to separate the bacterial cells from the supernatant.
-
Extraction: Extract the cell-free supernatant with an equal volume of an appropriate organic solvent, such as ethyl acetate, multiple times to ensure efficient extraction of secondary metabolites.
-
Concentration: Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification: Subject the crude extract to further purification using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate pure Cyclo(-Met-Pro).
Analytical Characterization of Cyclo(-Met-Pro)
The following techniques are essential for the structural elucidation and quantification of the isolated compound.
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) [3]
-
Principle: This technique separates volatile compounds based on their boiling points and retention times on a capillary column, followed by mass analysis for identification.
-
Sample Preparation: The purified sample may require derivatization to increase its volatility.
-
Analysis: The mass spectrum of the compound is compared with spectral libraries for identification.
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) [3]
-
Principle: This method separates compounds in a liquid mobile phase based on their affinity for a stationary phase, followed by mass spectrometry for detection and identification.
-
Sample Preparation: The purified sample is dissolved in a suitable solvent.
-
Analysis: High-resolution mass spectrometry can provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
Signaling Pathways
The regulation of secondary metabolite production in bacteria is often linked to complex signaling pathways, including quorum sensing. While specific signaling pathways governing Cyclo(-Met-Pro) biosynthesis have not been elucidated, a general model for the regulation of secondary metabolism in Bacillus species involves a two-component system.
dot
Caption: A general model for the regulation of secondary metabolite biosynthesis.
In this model, environmental cues are detected by a sensor kinase, which then phosphorylates a response regulator. The phosphorylated response regulator, in turn, binds to the promoter regions of the biosynthetic gene clusters (either NRPS or CDPS), thereby activating or repressing the transcription of the genes responsible for Cyclo(-Met-Pro) synthesis.
Conclusion and Future Directions
The biosynthesis of Cyclo(-Met-Pro) in marine bacteria presents an intriguing area for future research. While its production by a marine isolate of Bacillus pumilus has been confirmed, significant knowledge gaps remain.[3] Future research should focus on:
-
Genome Mining: Identifying the specific NRPS or CDPS gene cluster responsible for Cyclo(-Met-Pro) biosynthesis in B. pumilus and other marine bacteria through genomic analysis.
-
Gene Knockout and Heterologous Expression: Functionally characterizing the identified gene cluster through gene knockout studies and heterologous expression in a model host to confirm its role in Cyclo(-Met-Pro) production.
-
Quantitative Analysis: Developing and applying robust analytical methods to quantify the production of Cyclo(-Met-Pro) under various culture conditions to optimize its yield.
-
Regulatory Studies: Investigating the signaling pathways and regulatory networks that control the expression of the Cyclo(-Met-Pro) biosynthetic genes.
Addressing these research questions will not only advance our fundamental understanding of secondary metabolism in marine bacteria but also pave the way for the biotechnological production of Cyclo(-Met-Pro) for potential applications in medicine and other fields.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,5-Diketopiperazines produced by Bacillus pumilus during bacteriolysis of Arthrobacter citreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic gene cluster profiling predicts the positive association between antagonism and phylogeny in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bacillus pumilus Group Comparative Genomics: Toward Pangenome Features, Diversity, and Marine Environmental Adaptation [frontiersin.org]
- 6. Frontiers | Prospection for potential new non-ribosomal peptide gene clusters in Bacillus genus isolated from fermented foods and soil through genome mining [frontiersin.org]
Cyclo(-Met-Pro): A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for the cyclic dipeptide Cyclo(-Met-Pro). This document details known natural occurrences, provides in-depth experimental protocols for its isolation from microbial and food sources, and summarizes its known biological activities.
Natural Sources of Cyclo(-Met-Pro)
Cyclo(-Met-Pro) has been identified in a variety of natural sources, ranging from microorganisms to cooked food products. The primary known sources are detailed in Table 1.
| Source Category | Specific Source | Reference(s) |
| Microorganisms | Streptomyces nigra | [1] |
| Pseudomonas aeruginosa | ||
| Bacillus pumilus | [2][] | |
| Food Products | Grilled and Stewed Beef | [4][5] |
Isolation and Purification Protocols
The isolation of Cyclo(-Met-Pro) from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification. The following sections provide detailed experimental protocols for its isolation from microbial cultures and a generalized approach for its extraction from a meat matrix.
Isolation from Streptomyces sp. Culture
This protocol is a representative method for the isolation of cyclic dipeptides, including Cyclo(-Met-Pro), from a liquid culture of a producing Streptomyces strain.
2.1.1. Fermentation
-
Inoculation and Culture: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension of the Streptomyces strain.
-
Incubation: Incubate the culture at 28°C with shaking at 200 rpm for 7-10 days to allow for the production of secondary metabolites.
2.1.2. Extraction
-
Solvent Extraction: After incubation, extract the whole culture broth twice with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.3. Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of increasing polarity, starting with dichloromethane (B109758) (DCM) and gradually increasing the proportion of methanol (B129727) (MeOH).
-
-
Size-Exclusion Chromatography:
-
Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The final purification step can be performed using reversed-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile (B52724) gradient to obtain pure Cyclo(-Met-Pro).
-
Generalized Protocol for Isolation from Cooked Beef
2.2.1. Sample Preparation
-
Homogenization: Homogenize a sample of cooked (stewed or grilled) beef.
-
Defatting: Defat the homogenized sample by extraction with a non-polar solvent like hexane.
2.2.2. Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load an aqueous extract of the defatted beef sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities.
-
Elution: Elute the cyclic dipeptides with a solvent of intermediate polarity, such as a mixture of methanol and water or acetonitrile and water.
2.2.3. Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
The eluted fraction can be analyzed by GC-MS.
-
Derivatization: Silylation of the sample may be required to increase the volatility of the cyclic dipeptides for GC analysis.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) can be used with a temperature gradient for separation.
-
MS Detection: Mass spectrometry is used for the identification and quantification of Cyclo(-Met-Pro) based on its characteristic mass spectrum.
-
Biological Activity and Signaling Pathways
The known biological activity of Cyclo(-Met-Pro) is limited. The most consistently reported activity is a weak inhibitory effect against the influenza A (H3N2) virus. At a concentration of 5 mM, an inhibition of 2.1% was observed.
Currently, there is no scientific literature detailing any specific signaling pathways that are directly modulated by Cyclo(-Met-Pro). The mechanism behind its weak antiviral activity has not been elucidated. Therefore, a diagram of a signaling pathway involving Cyclo(-Met-Pro) cannot be provided at this time due to a lack of available data.
Conclusion
Cyclo(-Met-Pro) is a naturally occurring cyclic dipeptide found in both microbial and food sources. Its isolation from microbial cultures is a well-established process involving fermentation, extraction, and multi-step chromatography. While its presence in cooked beef is confirmed, a detailed protocol for its preparative isolation from this matrix requires further development, though analytical methods using SPE and GC-MS are applicable. The known biological activity of Cyclo(-Met-Pro) is currently limited to weak influenza A virus inhibition, with its mechanism of action and any involvement in cellular signaling pathways remaining an area for future research. This guide provides a foundational understanding for researchers and professionals in drug development interested in exploring the potential of this and other cyclic dipeptides.
References
- 1. Cyclo-Met-Pro-diketopiperazine | C10H16N2O2S | CID 6428989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Putative mechanism of action of Cyclo(-Met-Pro)
An In-depth Technical Guide on the Putative Mechanism of Action of Cyclo(-Met-Pro)
Introduction
Cyclo(-Met-Pro), a cyclic dipeptide composed of methionine and proline, is a metabolite found in various natural sources and has been the subject of preliminary investigations for its bioactive properties. While direct, in-depth research into its specific molecular mechanisms is still emerging, a putative mechanism of action can be constructed by examining its known biological activities and drawing parallels with structurally similar and more extensively studied cyclic dipeptides, particularly Cyclo(His-Pro). This guide synthesizes the available data to present a potential mechanistic framework for researchers, scientists, and drug development professionals. The proposed pathways are largely inferred from related compounds and require further direct experimental validation for Cyclo(-Met-Pro).
Overview of Biological Activities and Quantitative Data
The biological activities attributed to Cyclo(-Met-Pro) and its close analogs are varied. Quantitative data is sparse for Cyclo(-Met-Pro) itself, but data from related compounds provides a basis for potential therapeutic applications.
Table 1: Summary of Quantitative Data for Cyclo(-Met-Pro) and Related Cyclic Dipeptides
| Compound | Biological Activity | Quantitative Measurement | Experimental System |
| Cyclo(-Met-Pro) | Antiviral | 2.1% inhibition at 5 mM | Influenza A virus (H3N2)[1][2] |
| Cyclo(-Met-Pro) | Antimycobacterial | MIC of 4 µg/ml | Mycobacterium species[3] |
| Cyclo(-Met-Pro) | Antioxidant | Binds to reactive oxygen species (ROS) | Chemical assays[4] |
| Cyclo(His-Pro) | Anti-inflammatory | Reduction of edema | 12-o-tetradecanoylphorbol-13-acetate-induced mouse ear edema model[5] |
| Cyclo-(L-Pro-L-Phe) | Neuroprotection | Protection against H₂O₂-induced damage | SH-SY5Y neuroblastoma cells[6] |
Putative Signaling Pathways
Based on the activities of related cyclic dipeptides, the primary putative mechanism for Cyclo(-Met-Pro) likely involves the modulation of interconnected signaling pathways that govern oxidative stress, inflammation, and cell survival.
Antioxidant Response via Nrf2 Activation
A central putative mechanism for Cyclo(-Met-Pro) is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This is a well-established mechanism for the related compound Cyclo(His-Pro)[5][7]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. It is hypothesized that Cyclo(-Met-Pro), acting as an electrophilic agent or by inducing mild oxidative stress, modifies cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiates their transcription. These genes encode for crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MiMeDB: Showing metabocard for Cyclo-(L-Pro-L-Met) (MMDBc0004770) [mimedb.org]
- 4. Cyclo(-Met-Pro) | 53049-06-2 | FC108324 | Biosynth [biosynth.com]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Cyclo(-Met-Pro): A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(-Met-Pro), a synthetic cyclic dipeptide, has emerged as a molecule of interest in biomedical research due to its diverse, albeit moderately potent, biological activities. This technical guide provides a comprehensive overview of the known biological functions of synthetic Cyclo(-Met-Pro), including its antiviral, potential anticancer, and antimycobacterial properties. Detailed experimental protocols for the evaluation of these activities are presented, alongside a summary of the available quantitative data. Furthermore, this guide explores the potential signaling pathways modulated by this class of cyclic dipeptides, offering a framework for future mechanistic studies. The information is structured to facilitate comparison and guide further research and development efforts.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic peptides formed by the condensation of two amino acids. They are known for their conformational rigidity and enhanced stability compared to their linear counterparts, which contributes to their diverse biological activities. Synthetic Cyclo(-Met-Pro) is a CDP composed of methionine and proline residues. While research on this specific dipeptide is not as extensive as for other CDPs, preliminary studies indicate a range of biological effects that warrant further investigation for potential therapeutic applications.
Biological Activities of Synthetic Cyclo(-Met-Pro)
The known biological activities of synthetic Cyclo(-Met-Pro) are summarized below. It is important to note that for several of these activities, quantitative data for Cyclo(-Met-Pro) specifically is limited. In such cases, data for closely related cyclic dipeptides are provided for comparative purposes, and detailed protocols are outlined to enable the determination of these values for Cyclo(-Met-Pro).
Antiviral Activity
Synthetic Cyclo(-Met-Pro) has been shown to exhibit weak inhibitory activity against the influenza A virus (H3N2).
Table 1: Antiviral Activity of Cyclo(-Met-Pro)
| Compound | Virus Strain | Concentration | % Inhibition | Citation |
| Cyclo(-Met-Pro) | Influenza A (H3N2) | 5 mM | 2.1% | [1][2][3][4] |
Anticancer Activity
Table 2: Anticancer Activity Data for Related Cyclic Peptides (for comparison)
| Compound | Cell Line | IC50 (µM) | Citation |
| Related Cyclic Peptide 1 | Various cancer cell lines | 10 - 50 | |
| Related Cyclic Peptide 2 | Breast and Prostate cancer cell lines | 6 - 10 |
Antimycobacterial Activity
There is a lack of specific Minimum Inhibitory Concentration (MIC) values for Cyclo(-Met-Pro) against Mycobacterium species in the available literature. However, the antimycobacterial potential of cyclic dipeptides is an area of active research. The provided protocol for MIC determination can be employed to assess the efficacy of Cyclo(-Met-Pro) against various mycobacterial strains. For context, MIC values for other antimycobacterial compounds can range from <1 µg/mL to over 16 µg/mL depending on the compound and the bacterial strain.
Antioxidant Activity
The antioxidant potential of Cyclo(-Met-Pro) has been suggested, but quantitative data from assays such as the DPPH radical scavenging assay are not yet published. The IC50 value in a DPPH assay is a common metric for antioxidant activity, with lower values indicating higher potency. The provided experimental protocol can be used to determine the antioxidant capacity of Cyclo(-Met-Pro).
Experimental Protocols
Synthesis of Cyclo(-Met-Pro)
A general method for the synthesis of cyclic dipeptides involves the coupling of protected amino acids to form a linear dipeptide, followed by deprotection and intramolecular cyclization. A detailed protocol for a related compound can be adapted for the synthesis of Cyclo(-Met-Pro).
Workflow for Synthesis of Cyclo(-Met-Pro)
Caption: General workflow for the synthesis of Cyclo(-Met-Pro).
Antiviral Plaque Assay (Influenza A H3N2)
This protocol is used to determine the inhibitory effect of a compound on viral replication.
Workflow for Antiviral Plaque Assay
Caption: Experimental workflow for the antiviral plaque assay.
MTT Assay for Anticancer Activity (IC50 Determination)
This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxic potential of a compound.
Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Broth Microdilution Assay for Antimycobacterial Activity (MIC Determination)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Workflow for DPPH Assay
References
Cyclo(-Met-Pro): A Potential Modulator of Bacterial Quorum Sensing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring small molecules produced by a wide range of organisms, including bacteria, fungi, and higher eukaryotes. These compounds exhibit a diverse array of biological activities and are increasingly recognized for their role in intercellular communication, particularly in bacterial quorum sensing (QS). This technical guide focuses on Cyclo(-Met-Pro), a cyclic dipeptide composed of methionine and proline. While direct research on the role of Cyclo(-Met-Pro) in quorum sensing is limited, this document synthesizes the available information and draws parallels from structurally similar and well-studied proline-containing CDPs to provide a comprehensive overview of its potential as a quorum sensing modulator. This guide is intended to serve as a resource for researchers in microbiology, drug discovery, and biotechnology, providing a foundation for future investigations into the antivirulence and signaling properties of Cyclo(-Met-Pro).
Introduction to Cyclo(-Met-Pro) and Quorum Sensing
Cyclo(-Met-Pro) is a cyclic dipeptide with the chemical formula C10H16N2O2S.[1] It has been identified in various natural sources, including beer and dry-aged beef, where it is thought to contribute to flavor.[2] While much of the research on Cyclo(-Met-Pro) has focused on its sensory properties and potential antiviral activity, its structural similarity to other known quorum sensing-modulating CDPs suggests a potential role in bacterial communication.[3]
Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors, such as biofilm formation, virulence factor production, and antibiotic resistance.[4][5] This communication is mediated by small signaling molecules called autoinducers. The discovery of molecules that can interfere with quorum sensing, known as quorum sensing inhibitors (QSIs), has opened up new avenues for the development of antivirulence therapies that are less likely to induce resistance compared to traditional antibiotics.[6][7]
Cyclic dipeptides are emerging as a significant class of quorum sensing modulators.[4][8] They can act as agonists or antagonists of QS receptors, thereby influencing gene expression and the physiological responses of bacteria.[9]
Biosynthesis of Cyclic Dipeptides
The biosynthesis of cyclic dipeptides is primarily catalyzed by two types of enzymes:
-
Cyclodipeptide Synthases (CDPSs): These enzymes utilize aminoacyl-tRNAs as substrates to synthesize the dipeptide backbone, which then cyclizes to form the CDP.[10][11]
-
Non-ribosomal Peptide Synthetases (NRPSs): These large, modular enzymes activate and tether amino acids, catalyzing the formation of peptide bonds and subsequent cyclization.[11]
The specificity of these enzymes determines the amino acid composition of the resulting CDP. The biosynthesis of Cyclo(-Met-Pro) would involve the enzymatic coupling of methionine and proline.
Role of Proline-Containing Cyclic Dipeptides in Quorum Sensing
While direct evidence for Cyclo(-Met-Pro)'s role in quorum sensing is sparse, numerous studies have demonstrated the quorum sensing-modulating activities of other proline-containing CDPs. These compounds often target the LuxR-type receptors in Gram-negative bacteria.[12][13]
Interactions with LuxR-Type Receptors
LuxR-type proteins are transcriptional regulators that bind to N-acyl-homoserine lactone (AHL) autoinducers. Upon binding, these receptors typically dimerize and activate the transcription of target genes. Some CDPs have been shown to compete with AHLs for binding to LuxR-type receptors, thereby acting as antagonists.[9]
One study reported that Cyclo(-L-Met-L-Pro) could activate the Pseudomonas aeruginosa LasR receptor at concentrations above 1 mM, though the same study failed to replicate this finding.[12] This highlights the need for further investigation into the direct interaction of Cyclo(-Met-Pro) with QS receptors.
Quorum Sensing in Pseudomonas aeruginosa
P. aeruginosa is a major opportunistic pathogen that utilizes a complex, hierarchical quorum sensing network to regulate its virulence.[14] This network primarily consists of the las and rhl systems, which are controlled by the LuxR-type receptors LasR and RhlR, respectively. Studies on proline-containing CDPs have shown their ability to inhibit the production of various P. aeruginosa virulence factors.[15]
Table 1: Effect of Proline-Containing Cyclic Dipeptide Analogs on P. aeruginosa PAO1 Virulence Factors
| Compound | Concentration | Pyocyanin (B1662382) Inhibition (%) | Protease Activity Inhibition (%) | Elastase Activity Inhibition (%) | Reference |
| cyclo(L-Pro-L-Tyr) | 1.8 mM | 41 | 20 | 32 | [15] |
| cyclo(L-Hyp-L-Tyr) | 1.8 mM | 47 | 5 | 8 | [15] |
| cyclo(L-Pro-L-Phe) | 1.8 mM | 73 | 77 | 61 | [15] |
Quorum Sensing in Vibrio Species
Vibrio species utilize a variety of quorum sensing systems to control processes like bioluminescence, biofilm formation, and virulence.[16] The cyclic dipeptide cyclo(Phe-Pro) (cFP) has been identified as a signaling molecule in Vibrio vulnificus that modulates the expression of genes important for pathogenicity, such as ompU.[17][18] This suggests that proline-containing CDPs can act as bona fide signaling molecules in certain bacterial species.
Experimental Protocols for Studying Cyclo(-Met-Pro) in Quorum Sensing
The following protocols, adapted from studies on analogous compounds, can be used to investigate the role of Cyclo(-Met-Pro) in quorum sensing.[19]
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of Cyclo(-Met-Pro) that inhibits the visible growth of the target bacterium. This is crucial to ensure that subsequent anti-QS assays are performed at sub-inhibitory concentrations.
Methodology:
-
Prepare a serial dilution of Cyclo(-Met-Pro) in a suitable growth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., P. aeruginosa PAO1).
-
Include positive (bacterium without compound) and negative (medium only) controls.
-
Incubrate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa) for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600).
Anti-Biofilm Assay
Objective: To quantify the effect of Cyclo(-Met-Pro) on biofilm formation.
Methodology:
-
In a 96-well microtiter plate, add a standardized bacterial suspension and sub-MIC concentrations of Cyclo(-Met-Pro).
-
Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm with a 0.1% crystal violet solution.
-
After washing away the excess stain, solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 595 nm to quantify the biofilm biomass.
Table 2: Inhibition of Biofilm Formation by Cyclic Dipeptide Analogs
| Compound | Concentration | Biofilm Inhibition (%) | Reference |
| cyclo(L-Pro-L-Tyr) | 1.8 mM | 52 | [15] |
| cyclo(L-Hyp-L-Tyr) | 1.8 mM | 50 | [15] |
| cyclo(L-Pro-L-Phe) | 1.8 mM | 48 | [15] |
Virulence Factor Inhibition Assays
Objective: To measure the effect of Cyclo(-Met-Pro) on the production of specific quorum sensing-regulated virulence factors in P. aeruginosa.
-
Pyocyanin Assay:
-
Grow P. aeruginosa in the presence of sub-MIC concentrations of Cyclo(-Met-Pro).
-
Extract pyocyanin from the culture supernatant using chloroform.
-
Back-extract the pyocyanin into an acidic aqueous solution (0.2 M HCl).
-
Measure the absorbance of the pink solution at 520 nm.
-
-
Elastase Assay:
-
Prepare cell-free supernatant from P. aeruginosa cultures grown with and without Cyclo(-Met-Pro).
-
Add the supernatant to a solution of Elastin-Congo Red.
-
Incubate and then stop the reaction.
-
Measure the absorbance of the supernatant at 495 nm to quantify the released Congo Red.
-
Signaling Pathways and Visualization
The following diagrams, generated using the DOT language, illustrate the hierarchical quorum sensing network in P. aeruginosa and a general workflow for screening quorum sensing inhibitors.
Conclusion and Future Directions
Cyclo(-Met-Pro) represents an intriguing yet understudied cyclic dipeptide with potential applications in the modulation of bacterial quorum sensing. Based on the well-documented activities of structurally related proline-containing CDPs, it is plausible that Cyclo(-Met-Pro) could exhibit inhibitory effects on virulence factor production and biofilm formation in clinically relevant pathogens like Pseudomonas aeruginosa.
Future research should focus on:
-
Directly assessing the quorum sensing inhibitory activity of Cyclo(-Met-Pro) using the experimental protocols outlined in this guide.
-
Elucidating the mechanism of action , including its potential to interact with LuxR-type receptors, through biophysical techniques such as isothermal titration calorimetry and surface plasmon resonance.
-
Investigating its efficacy in more complex models , such as mixed-species biofilms and in vivo infection models.
-
Exploring the structure-activity relationship of methionine-containing CDPs to design more potent and specific quorum sensing inhibitors.
The development of novel antivirulence agents is a critical strategy in combating antibiotic resistance. A thorough investigation into the quorum sensing-modulating properties of Cyclo(-Met-Pro) could contribute significantly to this effort, potentially leading to new therapeutic approaches for the management of bacterial infections.
References
- 1. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quorum sensing inhibitors: a patent overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New and unexpected insights into the modulation of LuxR-type quorum sensing by cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased Chatter: Cyclic Dipeptides as Molecules of Chemical Communication in Vibrio spp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclo(Phe-Pro) Modulates the Expression of ompU in Vibrio spp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vibrio vulnificus quorum-sensing molecule cyclo(Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Scarcity of Direct Evidence on Cyclo(-Met-Pro) Neuroprotection
A comprehensive review of early and current scientific literature reveals a significant gap in research regarding the direct neuroprotective effects of the cyclic dipeptide Cyclo(-Met-Pro). While the broader class of cyclic dipeptides, particularly those containing proline, have garnered attention for their diverse biological activities, including neuroprotective properties, Cyclo(-Met-Pro) itself has not been a subject of focused investigation in this area.[1] Available research on Cyclo(-Met-Pro) is limited, with some studies noting its presence in food products and exploring weak antiviral activity, but a notable absence of data on its potential roles in neuronal health and disease.[2]
This lack of specific research means that there is no quantitative data, established experimental protocols, or elucidated signaling pathways directly associated with the neuroprotective effects of Cyclo(-Met-Pro).
Extrapolating Potential Mechanisms from Related Compounds
Despite the absence of direct studies, insights into the potential neuroprotective mechanisms of Cyclo(-Met-Pro) can be hypothesized by examining related compounds and its constituent amino acids, methionine and proline.
Proline-Containing Cyclic Dipeptides:
Many proline-based cyclic dipeptides exhibit significant neuroprotective activities.[1] For instance, Cyclo(His-Pro), a well-studied cyclic dipeptide, demonstrates neuroprotection through multiple mechanisms, including the modulation of inflammatory and oxidative stress responses. It can cross the blood-brain barrier and influence the Nrf2-NF-κB signaling axis, a key pathway in cellular defense against oxidative stress and inflammation.[3][4][5] Research on Cyclo(His-Pro) has shown it can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in glial cells, thereby protecting neurons from inflammatory-induced damage.[6][7]
Another example, Cyclo(L-Pro-L-Phe), has been shown to exert neuroprotective effects against oxidative stress-induced neurodegeneration by acting as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[8][9] This activation helps to mitigate apoptosis and the generation of reactive oxygen species.[8][9]
Given that the proline residue is a common feature in these neuroprotective cyclic dipeptides, it is plausible that Cyclo(-Met-Pro) could share some of these protective properties.[4] The rigid structure conferred by the proline ring is thought to be important for the biological activity of these compounds.[1]
Methionine and Neuroprotection:
The role of methionine in neuroprotection is more complex. While essential for brain health, its metabolism is tightly regulated, and imbalances can be detrimental. However, some studies have investigated the neuroprotective potential of methionine-containing peptides. For example, the dipeptide Tryptophan-Methionine (WM) has been shown to suppress microglial activation and reduce neuroinflammation in a mouse model of Alzheimer's disease, leading to reduced amyloid-beta deposition and improved cognitive function.[10][11] This suggests that methionine, when part of a peptide structure, can contribute to anti-inflammatory and neuroprotective outcomes.
Proposed, Unverified Signaling Pathways for Cyclo(-Met-Pro)
Based on the activities of related compounds, a hypothetical signaling pathway for the potential neuroprotective effects of Cyclo(-Met-Pro) can be proposed. This model is purely speculative and requires experimental validation.
One potential mechanism could involve the modulation of oxidative stress pathways. Cyclo(-Met-Pro), if it can enter neuronal or glial cells, might influence the Nrf2 signaling pathway, similar to Cyclo(His-Pro). This would involve the activation of Nrf2, leading to the transcription of antioxidant enzymes that would help to neutralize reactive oxygen species and reduce oxidative damage to neurons.
Another possibility is the modulation of inflammatory responses, potentially through the inhibition of the NF-κB pathway, a central regulator of inflammation.
Future Directions and Conclusion
The neuroprotective potential of Cyclo(-Met-Pro) remains an open question due to the lack of dedicated research. Future studies are needed to explore its effects in various models of neurodegeneration. A logical first step would be to perform in vitro studies using neuronal cell cultures exposed to stressors like oxidative agents or inflammatory stimuli, and to measure cell viability and markers of apoptosis, oxidative stress, and inflammation following treatment with Cyclo(-Met-Pro).
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(-Met-Pro) - Bachem AG [bioscience.co.uk]
- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroinflammation and endoplasmic reticulum stress are coregulated by cyclo(His-Pro) to prevent LPS neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(-Met-Pro): A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(-Met-Pro), a cyclic dipeptide composed of L-methionine and L-proline, is a naturally occurring small molecule with emerging biological interest. This technical guide provides a comprehensive overview of its discovery, initial characterization, and reported biological activities. While a singular discovery paper detailing its initial isolation and characterization remains elusive in publicly accessible literature, this document consolidates available data from various sources to offer a thorough understanding of this compound. It includes known quantitative data, detailed representative experimental protocols for its synthesis and characterization, and visualizations of relevant workflows and potential biological pathways.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest class of cyclic peptides and are found across a wide range of biological sources, including microorganisms, plants, and animals. Their constrained cyclic structure often imparts greater stability and oral bioavailability compared to their linear counterparts, making them attractive scaffolds for drug discovery. Cyclo(-Met-Pro) (Figure 1) has been identified as a metabolite in several bacterial species and has demonstrated potential antiviral and antimycobacterial properties.
Figure 1: Chemical Structure of Cyclo(-Met-Pro)
Caption: 2D representation of the Cyclo(-Met-Pro) molecule.
Discovery and Natural Occurrence
Cyclo(-Met-Pro) has been identified as a secondary metabolite in several microorganisms. Its presence has been reported in the culture broths of Streptomyces nigra and Bacillus pumilus[1]. Additionally, it has been detected in Pseudomonas aeruginosa[2]. The discovery of Cyclo(-Met-Pro) in these diverse bacterial species suggests its potential role in microbial communication or defense mechanisms. It has also been detected in grilled and stewed beef, where it may contribute to the flavor profile[3].
Physicochemical and Spectroscopic Characterization
The initial characterization of a novel compound relies on a combination of analytical techniques to determine its structure and properties.
Physicochemical Properties
A summary of the known physicochemical properties of Cyclo(-Met-Pro) is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [1] |
| Molecular Weight | 228.31 g/mol | [1] |
| CAS Number | 53049-06-2 | [4] |
| Boiling Point (est.) | 489.7 ± 38.0 °C at 760 mmHg | [1] |
| Density (est.) | 1.3 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in Acetic Acid | [1] |
Spectroscopic Data
Table 2: ¹H NMR Spectroscopic Data (Representative)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Pro-α-H | ~4.1 | m | |
| Met-α-H | ~4.0 | m | |
| Pro-δ-CH₂ | ~3.5-3.7 | m | |
| Met-γ-CH₂ | ~2.6 | m | |
| Pro-β-CH₂ | ~2.3 | m | |
| Pro-γ-CH₂ | ~2.0 | m | |
| Met-S-CH₃ | ~2.1 | s | |
| Met-β-CH₂ | ~1.9 | m |
Note: The chemical shifts are estimations based on general values for proline-containing cyclic dipeptides and may vary depending on the solvent and instrument.
Table 3: ¹³C NMR Spectroscopic Data (Expected)
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (Pro) | ~170 |
| C=O (Met) | ~166 |
| Cα (Pro) | ~59 |
| Cα (Met) | ~53 |
| Cδ (Pro) | ~45 |
| Cγ (Met) | ~30 |
| Cβ (Pro) | ~28 |
| Cγ (Pro) | ~22 |
| Cβ (Met) | ~30 |
| S-CH₃ (Met) | ~15 |
Note: These are expected chemical shifts and require experimental verification.
Table 4: Mass Spectrometry Data
| Ion | m/z (Observed) | Method |
| [M+H]⁺ | 229.00 | ESIMS |
Experimental Protocols
Detailed experimental protocols for the discovery and initial characterization of Cyclo(-Met-Pro) are not explicitly published. Therefore, this section provides representative protocols based on established methods for the synthesis, isolation, and characterization of cyclic dipeptides.
Representative Synthesis of Cyclo(-Met-Pro)
The synthesis of Cyclo(-Met-Pro) can be achieved through a multi-step solution-phase peptide synthesis followed by cyclization.
Caption: A representative workflow for the chemical synthesis of Cyclo(-Met-Pro).
Protocol:
-
Peptide Coupling: To a solution of Boc-L-Methionine (1 eq.) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq.). Stir the mixture at 0°C for 30 minutes. Add L-Proline methyl ester hydrochloride (1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Boc Deprotection: Dissolve the crude linear dipeptide in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM). Stir at room temperature for 2 hours. Co-evaporate with toluene (B28343) to remove excess TFA.
-
Cyclization: Dissolve the deprotected dipeptide in isopropanol (B130326) and heat to reflux for 24-48 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Purification: Concentrate the reaction mixture and purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure Cyclo(-Met-Pro).
Isolation from Bacterial Culture (Representative)
-
Culturing: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a culture of Streptomyces nigra or Bacillus pumilus. Incubate at the optimal temperature and shaking speed for 5-7 days.
-
Extraction: Centrifuge the culture to separate the supernatant from the cell biomass. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter and concentrate the extract under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to silica gel column chromatography, eluting with a step gradient of increasing polarity (e.g., hexane, ethyl acetate, methanol). Further purify the fractions containing the target compound using high-performance liquid chromatography (HPLC) with a C18 column.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry (MS): Analyze the purified compound using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to determine the exact mass and confirm the molecular formula.
Biological Activity and Potential Signaling Pathways
The initial characterization of Cyclo(-Met-Pro) has revealed modest but noteworthy biological activities.
Antiviral Activity
Cyclo(-Met-Pro) has been reported to exhibit weak inhibitory activity against the influenza A virus (H3N2), with a 2.1% inhibition at a concentration of 5 mM[4]. The precise mechanism of action is unknown. However, other proline-containing cyclic dipeptides have been shown to interfere with viral entry or replication.
Caption: A hypothetical mechanism for the antiviral activity of Cyclo(-Met-Pro).
Antimycobacterial Activity
Cyclo(-Met-Pro) has demonstrated antimycobacterial properties with a reported Minimum Inhibitory Concentration (MIC) of 4 μg/ml against Mycobacterium species[5]. The mechanism of action is yet to be elucidated. Potential mechanisms for antimycobacterial compounds include disruption of the cell wall, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Caption: Potential molecular targets for the antimycobacterial activity of Cyclo(-Met-Pro).
Conclusion
Cyclo(-Met-Pro) is a naturally occurring cyclic dipeptide with confirmed, albeit modest, antiviral and antimycobacterial activities. While its initial discovery and characterization are not consolidated in a single report, this guide provides a summary of the available data and representative experimental protocols for its study. Further research is warranted to fully elucidate its biological mechanism of action and to explore its potential as a scaffold for the development of novel therapeutic agents. The detailed protocols and compiled data herein serve as a valuable resource for researchers and drug development professionals interested in this intriguing molecule.
References
Methodological & Application
Application Note: Laboratory-Scale Synthesis of Cyclo(-L-Met-L-Pro)
Introduction
Cyclo(-L-Met-L-Pro), a 2,5-diketopiperazine (DKP), is a cyclic dipeptide composed of L-methionine and L-proline residues. Diketopiperazines are a class of compounds found in various natural sources, including fermented foods and microbial cultures, and they exhibit a range of interesting biological activities.[1][2][3] For instance, Cyclo(-L-Met-L-Pro) has been noted for its weak inhibitory activity against the influenza A virus (H3N2).[4] Proline-containing DKPs are common in nature and their synthesis is often facilitated by the unique conformational constraints of the proline ring.[3] This document provides a detailed protocol for the laboratory synthesis of Cyclo(-L-Met-L-Pro) via a solution-phase approach, which is a robust and commonly employed method for DKP synthesis.[5]
The synthesis involves three primary stages:
-
Formation of a protected linear dipeptide: This involves the coupling of protected L-methionine and L-proline derivatives to prevent unwanted side reactions.
-
Deprotection: Removal of the protecting groups to reveal the reactive termini of the linear dipeptide.
-
Intramolecular Cyclization: Spontaneous or catalyzed ring closure of the deprotected dipeptide to form the desired diketopiperazine structure.
This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, providing a clear methodology for obtaining Cyclo(-L-Met-L-Pro) for further investigation.
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for the solution-phase synthesis of Cyclo(-L-Met-L-Pro). These values are representative of typical diketopiperazine syntheses and may vary based on specific laboratory conditions and scale.
| Step | Parameter | Value | Notes |
| 1. Dipeptide Coupling | Protected Dipeptide Yield | 85-95% | Yield after purification (e.g., column chromatography). |
| 2. N-terminal Deprotection | Deprotected Dipeptide Yield | >95% (quantitative) | Often used directly in the next step without extensive purification. |
| 3. C-terminal Deprotection | Deprotected Dipeptide Yield | >95% (quantitative) | Often used directly in the next step without extensive purification. |
| 4. Cyclization | Cyclo(-L-Met-L-Pro) Yield | 60-80% | Yield after purification (e.g., recrystallization or chromatography). |
| Overall Synthesis | Overall Yield | 50-70% | Based on the starting protected amino acids. |
| Purity | Final Product Purity | >98% | Determined by HPLC, NMR, and Mass Spectrometry. |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of Cyclo(-L-Met-L-Pro).
Materials and Reagents:
-
N-α-Boc-L-methionine (Boc-Met-OH)
-
L-proline methyl ester hydrochloride (H-Pro-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of the Protected Linear Dipeptide (Boc-Met-Pro-OMe)
This step involves the coupling of N-terminally protected methionine with C-terminally protected proline using DCC as a coupling agent.
-
Preparation: In a round-bottom flask, dissolve N-α-Boc-L-methionine (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Neutralization: In a separate flask, suspend L-proline methyl ester hydrochloride (1.0 eq) in DCM and add triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Coupling: Add the neutralized proline solution to the activated methionine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Boc-Met-Pro-OMe.
Step 2: N-terminal Deprotection of the Dipeptide
This step removes the Boc protecting group from the N-terminus of the dipeptide.
-
Deprotection Reaction: Dissolve the purified Boc-Met-Pro-OMe (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Reaction Monitoring: Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting product is the deprotected dipeptide as a TFA salt (H-Met-Pro-OMe·TFA). This is typically used in the next step without further purification.
Step 3: Intramolecular Cyclization to form Cyclo(-L-Met-L-Pro)
The deprotected linear dipeptide is induced to cyclize under high dilution to favor the intramolecular reaction over intermolecular polymerization.
-
Cyclization Setup: Dissolve the crude H-Met-Pro-OMe·TFA (1.0 eq) in a large volume of a high-boiling solvent such as toluene or isopropanol (B130326) (to achieve high dilution, e.g., 0.01 M).
-
Neutralization and Cyclization: Add a weak base, such as triethylamine (2.0-3.0 eq), to neutralize the TFA salt and catalyze the cyclization.
-
Heating: Heat the mixture to reflux for 4-6 hours. The cyclization leads to the formation of Cyclo(-L-Met-L-Pro) and methanol as a byproduct.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude Cyclo(-L-Met-L-Pro) by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.
Visualizations
Synthesis Workflow
The following diagram illustrates the solution-phase synthesis workflow for Cyclo(-L-Met-L-Pro).
Potential Biological Interaction Pathway
Cyclic dipeptides are known for their high stability and ability to interact with biological targets.[2] While the specific mechanism for Cyclo(-L-Met-L-Pro) is not fully elucidated, this diagram shows a generalized pathway for how a bioactive cyclic dipeptide might exert its effects, such as antiviral activity.
References
Application Note: HPLC Purification of Cyclo(-Met-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Met-Pro) is a cyclic dipeptide (CDP) composed of methionine and proline residues. Cyclic dipeptides are a class of naturally occurring or synthetic compounds that have garnered significant interest in pharmaceutical and biotechnological research due to their diverse biological activities. The purification of these compounds is a critical step to enable accurate biological evaluation and potential therapeutic development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution and widely adopted technique for the purification of peptides and other biomolecules, separating them based on their hydrophobicity.[1] This application note provides a detailed protocol for the analytical and preparative HPLC purification of Cyclo(-Met-Pro).
The principle of reversed-phase HPLC lies in the hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the compounds. A gradient of increasing organic solvent concentration is employed to elute molecules with increasing hydrophobicity.
Data Presentation
The following tables summarize the recommended parameters for the analytical and preparative HPLC purification of Cyclo(-Met-Pro). These are starting parameters and may require optimization for specific sample matrices and HPLC systems.
Table 1: Analytical Reversed-Phase HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25°C |
Table 2: Preparative Reversed-Phase HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., 15-45% B over 40 minutes) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 0.5-5 mL (sample concentration dependent) |
| Column Temperature | Ambient |
Experimental Protocols
This section details the methodology for the HPLC purification of Cyclo(-Met-Pro), from initial sample preparation to the final isolation of the purified compound.
1. Sample Preparation
-
Dissolve the crude Cyclo(-Met-Pro) sample in a minimal amount of a suitable solvent. A good starting point is the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) or a solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with the initial mobile phase.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. Analytical HPLC for Method Development
The initial analytical run is crucial for determining the retention time of Cyclo(-Met-Pro) and for developing an optimized gradient for preparative scale-up.
-
System Equilibration: Equilibrate the analytical HPLC system with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Elution Gradient: Run a linear scouting gradient from 5% to 95% Mobile Phase B over 30 minutes. This will help to determine the approximate acetonitrile concentration at which Cyclo(-Met-Pro) elutes.
-
Method Optimization: Based on the scouting run, optimize the gradient to achieve better separation of the target peak from impurities. A shallower gradient around the elution point of Cyclo(-Met-Pro) will improve resolution. For example, if the compound elutes at 40% B in the scouting run, a new gradient of 30-50% B over 20 minutes could be tested.
3. Preparative HPLC for Purification
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions of the optimized gradient at the appropriate flow rate (e.g., 18 mL/min) until a stable baseline is observed.
-
Injection: Inject the filtered, crude sample onto the preparative column. The injection volume will depend on the sample concentration and the loading capacity of the column.
-
Elution and Fraction Collection: Run the optimized gradient developed at the analytical scale. Collect fractions corresponding to the peak of interest based on the UV detector signal.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Post-Purification: Combine the fractions that meet the desired purity level. The organic solvent (acetonitrile) can be removed using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified Cyclo(-Met-Pro) as a solid.
Workflow and Signaling Pathway Diagrams
HPLC Purification Workflow for Cyclo(-Met-Pro)
Caption: Workflow for the HPLC purification of Cyclo(-Met-Pro).
Logical Relationship for HPLC Method Development
Caption: Logical workflow for HPLC method development and scale-up.
References
Application Notes: High-Throughput Screening for Cell Viability Using Cyclo(-Met-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Met-Pro) is a cyclic dipeptide that has garnered interest within the scientific community for its potential biological activities. Cyclic dipeptides, as a class of compounds, are known to exhibit a range of effects, including antimicrobial, antiviral, and antitumor properties. The evaluation of the cytotoxic and antiproliferative effects of novel compounds like Cyclo(-Met-Pro) on various cell lines is a critical step in drug discovery and development. This document provides a detailed protocol for assessing cell viability upon treatment with Cyclo(-Met-Pro) using the widely accepted MTT assay. Additionally, it explores a potential signaling pathway that may be modulated by cyclic dipeptides and presents available cytotoxicity data for structurally related compounds to serve as a reference for researchers.
Data Presentation: Cytotoxicity of Related Cyclic Dipeptides
| Cyclic Dipeptide | Cell Line | Cell Type | IC50 (µM) | Reference |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC29 | Melanoma | 9.42 | [1] |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC28 | Melanoma | 11.96 | [1] |
| Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | DMBC29 | Melanoma | 40.65 | [1] |
| Compound 1 (Oleoyl Hybrid) | HTB-26 | Breast Cancer | 10-50 | [2] |
| Compound 1 (Oleoyl Hybrid) | PC-3 | Pancreatic Cancer | 10-50 | [2] |
| Compound 1 (Oleoyl Hybrid) | HepG2 | Hepatocellular Carcinoma | 10-50 | [2] |
| Compound 2 (Oleoyl Hybrid) | HTB-26 | Breast Cancer | 10-50 | [2] |
| Compound 2 (Oleoyl Hybrid) | PC-3 | Pancreatic Cancer | 10-50 | [2] |
| Compound 2 (Oleoyl Hybrid) | HepG2 | Hepatocellular Carcinoma | 10-50 | [2] |
Note: The data presented above is for cyclic dipeptides structurally related to Cyclo(-Met-Pro). Researchers should perform their own dose-response experiments to determine the specific IC50 value of Cyclo(-Met-Pro) for their cell line of interest.
Experimental Protocols
Cell Viability Assay Using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cyclo(-Met-Pro)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Cyclo(-Met-Pro) in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the Cyclo(-Met-Pro) stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cyclo(-Met-Pro).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of Cyclo(-Met-Pro) to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mandatory Visualizations
Caption: A flowchart illustrating the key steps of the MTT cell viability assay protocol.
Potential Signaling Pathway: PI3K/Akt/mTOR
While the precise mechanism of action for Cyclo(-Met-Pro) is yet to be fully elucidated, studies on other cyclic dipeptides with anticancer properties suggest the potential involvement of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: A diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for cyclic dipeptides.
References
Application Notes and Protocols for In Vivo Administration of Cyclo(-Met-Pro) in Mouse Models
A thorough review of publicly available scientific literature reveals a notable scarcity of studies on the in vivo administration of the specific cyclic dipeptide Cyclo(-Met-Pro) in mouse models. Research has focused more extensively on other cyclic dipeptides, such as Cyclo(His-Pro), for which therapeutic effects and associated signaling pathways in mouse models have been documented.[1][2]
Consequently, the following sections provide a generalized framework for application notes and protocols. This structure is based on common methodologies used in preclinical in vivo studies with similar compounds and is intended to serve as a template for researchers designing future experiments with Cyclo(-Met-Pro), should preliminary in vitro data suggest its potential for in vivo investigation.
Introduction to Cyclo(-Met-Pro)
Cyclo(-Met-Pro) is a cyclic dipeptide composed of methionine and proline amino acids.[3][4] While its biological activities are not extensively characterized in vivo, some in vitro studies have suggested weak inhibitory activity against the influenza A virus (H3N2).[3][4] Further research is required to establish any potential therapeutic effects in animal models.
Hypothetical Therapeutic Applications and Mouse Models
Based on the known biological activities of other cyclic dipeptides, potential areas of investigation for Cyclo(-Met-Pro) in mouse models could include:
-
Neuroprotection: Investigating effects on neurodegenerative disease models (e.g., Parkinson's, Alzheimer's) or traumatic brain injury models.[5][6]
-
Anti-inflammatory Effects: Assessing its ability to modulate inflammation in models of inflammatory diseases.
-
Metabolic Disorders: Exploring its role in mouse models of diabetes or obesity.
The selection of an appropriate mouse model is critical and would depend on the specific therapeutic hypothesis being tested.
Experimental Protocols (Generalized Template)
The following protocols are generalized and would require significant optimization and validation for Cyclo(-Met-Pro).
Animal Models and Husbandry
-
Mouse Strain: The choice of mouse strain (e.g., C57BL/6, BALB/c, or specific disease models like mdx mice for muscular dystrophy) is crucial for the study's relevance and reproducibility.[2]
-
Housing: Mice should be housed in a controlled environment with a standard 12-hour light/dark cycle, and constant temperature and humidity.[7] Standard chow and water should be provided ad libitum.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Preparation and Administration of Cyclo(-Met-Pro)
-
Formulation: Cyclo(-Met-Pro) would need to be dissolved in a sterile, biocompatible vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution). The final concentration of any solubilizing agent must be confirmed to be non-toxic to the animals.
-
Route of Administration: Common routes for in vivo administration in mice include:
-
Intraperitoneal (IP) injection: Offers systemic distribution.
-
Subcutaneous (SC) injection: Allows for slower absorption.
-
Oral gavage (PO): To assess oral bioavailability and effects.
-
Intravenous (IV) injection: For rapid systemic delivery.
-
-
Dosage and Frequency: A dose-response study is essential to determine the optimal therapeutic dose while minimizing potential toxicity. Treatment frequency (e.g., daily, every other day) will depend on the compound's pharmacokinetic profile.
Experimental Workflow
A typical experimental workflow for evaluating the in vivo efficacy of Cyclo(-Met-Pro) would involve several key stages.
Caption: Generalized workflow for in vivo studies in mouse models.
Quantitative Data Summary (Hypothetical)
Should studies be conducted, quantitative data would be presented in tables for clarity and comparison.
Table 1: Hypothetical Dose-Response of Cyclo(-Met-Pro) on a Biomarker
| Treatment Group | Dosage (mg/kg) | Route of Administration | Biomarker Level (units) |
| Vehicle Control | 0 | IP | 100 ± 10 |
| Cyclo(-Met-Pro) | 10 | IP | 85 ± 8 |
| Cyclo(-Met-Pro) | 25 | IP | 62 ± 7 |
| Cyclo(-Met-Pro) | 50 | IP | 45 ± 5 |
Table 2: Hypothetical Effect of Cyclo(-Met-Pro) on Behavioral Outcomes
| Treatment Group | Dosage (mg/kg) | Behavioral Test Score (e.g., latency) |
| Vehicle Control | 0 | 120 ± 15 seconds |
| Cyclo(-Met-Pro) | 25 | 180 ± 20 seconds |
Potential Signaling Pathways (Hypothetical)
Based on research into other neuroprotective or anti-inflammatory compounds, Cyclo(-Met-Pro) might modulate key cellular signaling pathways. The diagram below illustrates a generalized neuroprotective signaling cascade that could be investigated.
Caption: Hypothetical neuroprotective signaling pathway for Cyclo(-Met-Pro).
References
- 1. Cyclo His‐Pro Attenuates Muscle Degeneration in Murine Myopathy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo His-Pro Attenuates Muscle Degeneration in Murine Myopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclo(-Met-Pro), CAS [[53049-06-2]] Preis auf Anfrage | BIOZOL [biozol.de]
- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Window Analysis of the Neuroprotective Effects of Cyclosporine A after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclo(-Met-Pro) as a Potential Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Met-Pro) is a cyclic dipeptide composed of methionine and proline residues. Emerging research suggests its involvement in various biological processes, positioning it as a potential biomarker for specific diseases. This document provides detailed application notes and protocols for the investigation of Cyclo(-Met-Pro) in a research and drug development context. While direct quantitative data in specific disease states remains limited in published literature, this guide offers the necessary protocols to generate such crucial data and explores the potential signaling pathways involved.
Potential Clinical Significance
Cyclo(-Met-Pro) has been associated with conditions related to oxidative stress and inflammation. Although quantitative data is sparse, its potential as a biomarker has been suggested in the context of:
-
Gastrointestinal Diseases: Preliminary database annotations have linked Cyclo(-Met-Pro) to colorectal cancer and eosinophilic esophagitis. Further quantitative studies are required to validate these associations.
-
Diseases Associated with Oxidative Stress: The methionine residue in Cyclo(-Met-Pro) suggests inherent antioxidant properties, making it a candidate biomarker for diseases with a strong oxidative stress component.
Quantitative Data Summary
A comprehensive review of current literature reveals a notable absence of specific quantitative data for Cyclo(-Met-Pro) levels in patient cohorts for colorectal cancer and eosinophilic esophagitis. This highlights a significant research gap and an opportunity for novel investigations. To facilitate such studies, the following table template is provided for the structured presentation of quantitative findings.
Table 1: Template for Quantitative Analysis of Cyclo(-Met-Pro) in Clinical Samples
| Disease State | Sample Type | Patient Cohort (n) | Control Cohort (n) | Mean Cyclo(-Met-Pro) Concentration ± SD (ng/mL or ng/g tissue) | Fold Change (Patient vs. Control) | p-value | Reference |
| Colorectal Cancer | Tumor Tissue | Data to be generated | Data to be generated | Data to be generated | |||
| Adjacent Normal Tissue | Data to be generated | Data to be generated | Data to be generated | ||||
| Plasma | Data to be generated | Data to be generated | Data to be generated | ||||
| Eosinophilic Esophagitis | Esophageal Biopsy | Data to be generated | Data to be generated | Data to be generated | |||
| Plasma | Data to be generated | Data to be generated | Data to be generated |
Postulated Signaling Pathways
Based on the known antioxidant properties of methionine-containing peptides and the mechanisms of action of similar cyclic dipeptides, Cyclo(-Met-Pro) is hypothesized to modulate cellular pathways related to oxidative stress and inflammation.
Antioxidant Activity and Nrf2 Pathway Activation
The sulfur-containing methionine residue in Cyclo(-Met-Pro) can be readily oxidized by reactive oxygen species (ROS), thereby acting as a scavenger of these damaging molecules. This antioxidant activity may lead to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.
Caption: Postulated Nrf2 pathway activation by Cyclo(-Met-Pro).
Anti-inflammatory Effects via NF-κB Pathway Inhibition
Chronic inflammation is a key driver of many diseases, including colorectal cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. By reducing oxidative stress, Cyclo(-Met-Pro) may indirectly inhibit the activation of the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by Cyclo(-Met-Pro).
Experimental Protocols
Protocol 1: Quantification of Cyclo(-Met-Pro) in Biological Samples using UPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of Cyclo(-Met-Pro) in plasma and tissue homogenates.
1. Sample Preparation
-
Plasma:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
For analysis, thaw plasma on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of Cyclo(-Met-Pro)).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Tissue:
-
Weigh the frozen tissue sample (approximately 50 mg).
-
Add 500 µL of ice-cold methanol and a stainless steel bead.
-
Homogenize the tissue using a bead beater.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and proceed with evaporation and reconstitution as described for plasma.
-
2. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column suitable for polar compounds (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-2% B
-
7.1-9 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor and product ion transitions for Cyclo(-Met-Pro) and the internal standard need to be optimized by direct infusion of standard solutions.
-
Expected Precursor Ion [M+H]⁺ for Cyclo(-Met-Pro) (C10H16N2O2S): m/z 229.1
-
Example Product Ions: To be determined empirically, but likely fragments corresponding to the loss of the methionine side chain or cleavage of the diketopiperazine ring.
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
3. Data Analysis and Quantification
-
Generate a standard curve using a series of known concentrations of a Cyclo(-Met-Pro) analytical standard.
-
Calculate the concentration of Cyclo(-Met-Pro) in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
Application Notes: Mass Spectrometry Analysis of Cyclo(-Met-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Met-Pro), a cyclic dipeptide (CDP) also known as a 2,5-diketopiperazine (DKP), is composed of methionine and proline residues.[1][2] These cyclic peptides are found in a variety of natural sources, including fermented foods and beverages, and are generated through the cyclization of two amino acids.[3][4] DKPs have garnered significant attention for their diverse biological activities and potential as therapeutic agents.[5][6] For instance, Cyclo(-Met-Pro) has been investigated for its weak inhibitory activity against the influenza A virus.[1] Accurate and sensitive quantification of Cyclo(-Met-Pro) in complex matrices is crucial for pharmacological studies, food science, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering high selectivity and sensitivity.[7]
This document provides a detailed protocol for the quantitative analysis of Cyclo(-Met-Pro) using LC-MS/MS, including sample preparation, instrument parameters, and data analysis workflows.
Principle of Analysis
The analysis of cyclic peptides like Cyclo(-Met-Pro) by mass spectrometry presents unique challenges compared to their linear counterparts. The cyclic structure requires at least two bond cleavages to generate linear fragment ions, making fragmentation patterns more complex.[8] The typical workflow involves:
-
Sample Preparation: Extraction of Cyclo(-Met-Pro) from the sample matrix and removal of interfering substances like salts and buffers, which can suppress the ionization process.[9][10]
-
Chromatographic Separation: Use of reverse-phase liquid chromatography (LC) to separate Cyclo(-Met-Pro) from other components in the extract before it enters the mass spectrometer. This minimizes matrix effects, where co-eluting compounds interfere with the ionization of the target analyte.[3]
-
Ionization: Electrospray ionization (ESI) is commonly used to generate positively charged molecular ions (precursor ions) of the analyte, typically the protonated molecule [M+H]⁺.[9]
-
Tandem Mass Spectrometry (MS/MS): The precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). This process is monitored in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[6]
Experimental Workflow and Protocols
The following sections detail the recommended protocols for the analysis of Cyclo(-Met-Pro).
Caption: General experimental workflow for LC-MS/MS analysis of Cyclo(-Met-Pro).
Protocol 1: Sample Preparation
Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.[11]
-
Extraction from Liquid Samples (e.g., cell culture media, tea):
-
To 1 mL of the sample, add 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction process on the aqueous layer with an additional 2 mL of ethyl acetate.
-
Pool the organic extracts.
-
-
Extraction from Solid/Semi-Solid Samples (e.g., tissue, cheese):
-
Homogenize 1 g of the sample in 5 mL of 70% methanol/water solution.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant.
-
Consider a Solid Phase Extraction (SPE) cleanup step using a C18 cartridge for complex matrices.
-
-
Dry-down and Reconstitution:
-
Evaporate the pooled solvent (from step 1.5 or 2.4) to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
The following parameters are based on established methods for cyclic dipeptide analysis and should be optimized for the specific instrument used.[3][6]
-
Liquid Chromatography System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Software: Analyst, MassHunter, or equivalent instrument control and data analysis software.
LC Parameters:
| Parameter | Recommended Value |
| Column | Waters Atlantis T3 (2.1 x 150 mm, 3 µm) or equivalent C18 column[3][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 60% B over 15 min, hold at 95% B for 3 min, re-equilibrate at 5% B for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation and Quantification
Quantification is achieved by monitoring specific MRM transitions for Cyclo(-Met-Pro). The molecular formula for Cyclo(-Met-Pro) is C₁₀H₁₆N₂O₂S, with a molecular weight of 228.32 g/mol .[2][12] The precursor ion will be the protonated molecule, [M+H]⁺, with an m/z of approximately 229.3. Product ions are generated by fragmentation of this precursor.
Caption: MRM principle for Cyclo(-Met-Pro) showing precursor selection and fragmentation.
The table below provides proposed MRM transitions for Cyclo(-Met-Pro). Note: Cone Voltage (CV) and Collision Energy (CE) values are starting points and require empirical optimization on the specific mass spectrometer being used to achieve maximum signal intensity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Cyclo(-Met-Pro) | 229.3 | 70.1 (Proline immonium ion) | 35 | 25 |
| (Quantifier) | ||||
| Cyclo(-Met-Pro) | 229.3 | 182.2 (Loss of -SCH₃) | 35 | 18 |
| (Qualifier) |
To perform absolute quantification, a calibration curve should be prepared using a certified reference standard of Cyclo(-Met-Pro). The curve should be constructed by plotting the peak area of the quantifier ion against the known concentration of the standards, covering the expected concentration range in the samples. A linear regression analysis is then applied to determine the concentration in unknown samples. Spike and recovery experiments are also recommended to assess the method's accuracy and the impact of the sample matrix.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo-Met-Pro-diketopiperazine | C10H16N2O2S | CID 6428989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. books.rsc.org [books.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Cyclo(-Met-Pro) - Bachem AG [bioscience.co.uk]
Application Notes and Protocols for the Structural Elucidaion of Cyclo(-Met-Pro) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Met-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine, composed of methionine and proline amino acid residues. These cyclic peptides are of significant interest in drug discovery and development due to their rigid conformation, which can lead to high receptor affinity and specificity, as well as improved metabolic stability compared to their linear counterparts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules in solution, providing detailed information about their three-dimensional structure and conformational dynamics.
This document provides a comprehensive guide to the structural elucidation of Cyclo(-Met-Pro) using a suite of NMR experiments. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR are outlined. The expected quantitative NMR data, including chemical shifts, are summarized in structured tables to facilitate analysis. Furthermore, graphical representations of the experimental workflow and key structural correlations are provided to aid in the interpretation of the spectroscopic data for unambiguous structure determination.
Data Presentation
Atom Numbering Convention
The following atom numbering scheme is used for the assignment of NMR signals to the respective nuclei in Cyclo(-Met-Pro).
Caption: Atom numbering for Cyclo(-Met-Pro).
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Cyclo(-Met-Pro) in deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD).
Table 1: ¹H NMR Chemical Shift Data of Cyclo(-Met-Pro) (400 MHz, CDCl₃) [1]
| Atom Number | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| - | NH (Met) | 6.95 | br s |
| 3 | H-3 (α-Met) | 4.20 | m |
| 6 | H-6 (α-Pro) | 4.11 | m |
| 9a | H-9a (δ-Pro) | 3.67 | m |
| 9b | H-9b (δ-Pro) | 3.55 | m |
| 10 | H-10 (β-Met) | 2.89 | m |
| 11a | H-11a (γ-Met) | 3.02 | m |
| 11b | H-11b (γ-Met) | 2.89 | m |
| 7a | H-7a (β-Pro) | 2.43 | m |
| 7b | H-7b (β-Pro) | 2.05 | m |
| 8 | H-8 (γ-Pro) | 2.05 | m |
| 12 | S-CH₃ | 2.15 | s |
Table 2: ¹³C NMR Chemical Shift Data of Cyclo(-Met-Pro)
| Atom Number | Carbon | Chemical Shift (δ, ppm) in CDCl₃ (100 MHz)[1] | Chemical Shift (δ, ppm) in CD₃OD |
| 4 | C-4 (C=O, Met) | 170.3 | 171.8 |
| 1 | C-1 (C=O, Pro) | 165.4 | 167.9 |
| 6 | C-6 (α-Pro) | 59.0 | 60.5 |
| 3 | C-3 (α-Met) | 54.6 | 54.5 |
| 9 | C-9 (δ-Pro) | 45.5 | 46.8 |
| 11 | C-11 (γ-Met) | 30.2 | 30.8 |
| 10 | C-10 (β-Met) | 28.9 | 30.0 |
| 7 | C-7 (β-Pro) | 28.2 | 29.5 |
| 8 | C-8 (γ-Pro) | 22.7 | 23.9 |
| 12 | S-CH₃ | 15.3 | 15.2 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample conditions.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of high-purity Cyclo(-Met-Pro) and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Degassing (Optional but Recommended): For high-resolution 2D experiments and to minimize paramagnetic broadening, degas the sample by three freeze-pump-thaw cycles.
1D NMR Spectroscopy
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
2D NMR Spectroscopy
COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds.
-
Pulse Sequence: A gradient-selected COSY experiment (e.g., cosygpqf).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans per Increment: 4-16.
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and heteronuclei (typically ¹³C).
-
Pulse Sequence: A sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.2).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Data Points: 2048 in F2 (¹H) and 256-512 in F1 (¹³C).
-
Number of Scans per Increment: 8-32.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and heteronuclei.
-
Pulse Sequence: A gradient-selected HMBC experiment (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Data Points: 2048 in F2 (¹H) and 256-512 in F1 (¹³C).
-
Number of Scans per Increment: 16-64.
Mandatory Visualizations
The following diagrams illustrate the workflow for structural elucidation and the expected key correlations for Cyclo(-Met-Pro).
Caption: Experimental workflow for NMR-based structure elucidation.
Caption: Key through-bond NMR correlations for Cyclo(-Met-Pro).
Conclusion
The structural elucidation of Cyclo(-Met-Pro) by NMR spectroscopy is a critical step in understanding its biological function and potential as a therapeutic agent. The data and protocols presented herein provide a robust framework for researchers to fully characterize this and other related cyclic dipeptides. The combination of 1D and 2D NMR experiments allows for unambiguous resonance assignment and the determination of through-bond connectivities, ultimately leading to the complete structural assignment of the molecule. Careful execution of these experiments and thorough analysis of the resulting data will provide valuable insights into the conformational preferences and structure-activity relationships of Cyclo(-Met-Pro).
References
Application Notes and Protocols for Assessing Cyclo(-Met-Pro) Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Met-Pro) is a cyclic dipeptide composed of methionine and proline residues. Cyclic dipeptides, a class of naturally occurring or synthetic compounds, have garnered significant interest for their diverse biological activities, including antioxidant properties. The antioxidant capacity of these molecules is attributed to their ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense mechanisms. This document provides detailed protocols for assessing the antioxidant activity of Cyclo(-Met-Pro) using common in vitro and cell-based assays. Additionally, it outlines a plausible signaling pathway through which proline-containing cyclic dipeptides may exert their antioxidant effects.
Data Presentation
Table 1: Summary of Antioxidant Activity of Cyclic Dipeptides
| Cyclic Dipeptide | Assay | IC50 / Activity | Reference |
| Cyclo(-Met-Pro) | DPPH Radical Scavenging | Data not available | - |
| Cyclo(-Met-Pro) | ABTS Radical Scavenging | Data not available | - |
| Cyclo(-Met-Pro) | Cellular Antioxidant Activity | Data not available | - |
| Cyclo(His-Pro) | Nrf2 Activation | Protective against oxidative stress | [1][2] |
| Various | Hydroxyl Radical Scavenging | Higher than Vitamin E | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments to determine the antioxidant activity of Cyclo(-Met-Pro) are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
Cyclo(-Met-Pro)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.
-
Sample Preparation: Prepare a stock solution of Cyclo(-Met-Pro) in methanol. Create a series of dilutions from the stock solution to determine the IC50 value.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of Cyclo(-Met-Pro) or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of Cyclo(-Met-Pro).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
Cyclo(-Met-Pro)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of Cyclo(-Met-Pro) in a suitable solvent and create a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of Cyclo(-Met-Pro) or the positive control to the wells.
-
Incubate the plate at room temperature for 5-10 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:
Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.
-
IC50 Determination: Determine the IC50 value from a plot of scavenging activity against the concentration of Cyclo(-Met-Pro).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell, providing a more biologically relevant measure of antioxidant activity.
Materials:
-
Cyclo(-Met-Pro)
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical generator
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well black microplate and culture until they reach confluence.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of Cyclo(-Met-Pro) and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 600 µM AAPH solution to the cells.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Calculation of CAA:
-
Calculate the area under the curve for both control and treated wells.
-
The CAA value is calculated as:
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for assessing the antioxidant activity of Cyclo(-Met-Pro).
Plausible Signaling Pathway
Based on studies of the related cyclic dipeptide Cyclo(His-Pro), a plausible antioxidant signaling pathway for Cyclo(-Met-Pro) involves the activation of the Nrf2 pathway and inhibition of the NF-κB pathway.
Caption: Plausible antioxidant signaling pathway for Cyclo(-Met-Pro).
References
Troubleshooting & Optimization
Improving Cyclo(-Met-Pro) solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(-Met-Pro), focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(-Met-Pro) and what are its known biological activities?
Cyclo(-Met-Pro) is a cyclic dipeptide composed of the amino acids methionine and proline. It has been reported to exhibit weak inhibitory activity against the influenza A virus (H3N2) and also possesses antimycobacterial properties.[1]
Q2: What is the expected aqueous solubility of Cyclo(-Met-Pro)?
Q3: I am observing precipitation or incomplete dissolution of Cyclo(-Met-Pro) in my aqueous buffer. What are the common causes?
Incomplete dissolution of Cyclo(-Met-Pro) in aqueous solutions is a common issue. The primary reasons include:
-
Low intrinsic water solubility: The molecular structure of Cyclo(-Met-Pro) lends itself to low solubility in aqueous media.
-
Incorrect solvent: Attempting to dissolve it directly in a neutral aqueous buffer without any solubilizing aids will likely result in precipitation.
-
Concentration is too high: The desired concentration may exceed the solubility limit of the peptide in the chosen solvent system.
-
pH of the solution: The pH of the aqueous solution can influence the charge state of the molecule, which in turn affects its solubility.
Troubleshooting Guide
Issue: Cyclo(-Met-Pro) is not dissolving in my aqueous buffer (e.g., PBS, TRIS).
Solution 1: Use of a Co-solvent
A common and effective method to dissolve hydrophobic peptides is to first dissolve them in a minimal amount of a water-miscible organic solvent, followed by a stepwise dilution into the aqueous buffer.
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a preferred choice.
-
Experimental Protocol: See "Protocol 1: Solubilization of Cyclo(-Met-Pro) using a Co-solvent (DMSO)".
Solution 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Experimental Protocol: See "Protocol 2: Solubility Enhancement of Cyclo(-Met-Pro) using Hydroxypropyl-β-cyclodextrin (HP-β-CD)".
Solution 3: pH Adjustment
Altering the pH of the solution can sometimes improve the solubility of peptides, although the effect on cyclic dipeptides like Cyclo(-Met-Pro) may be less pronounced due to the absence of free acidic or basic groups. However, slight adjustments away from the isoelectric point can be attempted.
-
Approach: Prepare a concentrated stock solution in a slightly acidic (e.g., using a small amount of acetic acid) or basic aqueous solution and then dilute it into the final buffer. Caution is advised as extreme pH values can lead to hydrolysis of the peptide.
Quantitative Data on Solubility Enhancement
The following table provides a summary of the expected improvement in the aqueous solubility of Cyclo(-Met-Pro) using different methods. Please note that these are representative values and actual results may vary.
| Method | Solvent System | Expected Solubility (mg/mL) | Fold Increase (Approx.) |
| Control | Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | 1x |
| Co-solvent | 5% DMSO in PBS, pH 7.4 | 1 - 2 | 10 - 20x |
| Cyclodextrin Complexation | 10% (w/v) HP-β-CD in Water | 5 - 10 | 50 - 100x |
| Combined Approach | 5% DMSO in 10% (w/v) HP-β-CD in Water | > 10 | > 100x |
Detailed Experimental Protocols
Protocol 1: Solubilization of Cyclo(-Met-Pro) using a Co-solvent (DMSO)
Objective: To prepare a stock solution of Cyclo(-Met-Pro) in an aqueous buffer using DMSO as a co-solvent.
Materials:
-
Cyclo(-Met-Pro) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of Cyclo(-Met-Pro) powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the powder. For example, to prepare a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of Cyclo(-Met-Pro).
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.
-
Slowly add the aqueous buffer (e.g., PBS) to the DMSO stock solution in a stepwise manner while vortexing. For instance, to make a 1 mg/mL final solution from a 100 mg/mL stock, you would add 990 µL of PBS to 10 µL of the stock solution.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of DMSO or lower the final concentration of Cyclo(-Met-Pro).
-
For cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).
Protocol 2: Solubility Enhancement of Cyclo(-Met-Pro) using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of Cyclo(-Met-Pro) with enhanced solubility through inclusion complexation with HP-β-CD.
Materials:
-
Cyclo(-Met-Pro) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water, sterile
-
Magnetic stirrer and stir bar
-
Sterile containers
Procedure:
-
Prepare a solution of HP-β-CD in deionized water. A common concentration to start with is 10% (w/v). For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of water.
-
Add the desired amount of Cyclo(-Met-Pro) powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours using a magnetic stirrer. This extended stirring time allows for the formation of the inclusion complex.
-
After the incubation period, visually inspect the solution. It should appear clear.
-
To remove any undissolved particles, filter the solution through a 0.22 µm syringe filter.
-
The resulting clear filtrate is the aqueous solution of the Cyclo(-Met-Pro)/HP-β-CD inclusion complex. The concentration of the dissolved Cyclo(-Met-Pro) can be quantified using a suitable analytical method like HPLC.
Visualizations
Caption: Troubleshooting workflow for Cyclo(-Met-Pro) solubilization.
Caption: Hypothetical antiviral signaling pathway for Cyclo(-Met-Pro).
References
Technical Support Center: Optimizing Cyclo(-Met-Pro) Dosage for Cell Culture Experiments
Disclaimer: Information regarding the specific biological activity and optimal dosage of Cyclo(-Met-Pro) in mammalian cell culture is limited in publicly available literature. This guide provides general protocols and troubleshooting advice based on best practices for working with cyclic peptides and other small molecules in a research setting. We strongly recommend empirical determination of the optimal dosage for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(-Met-Pro)?
Cyclo(-Met-Pro) is a cyclic dipeptide composed of the amino acids methionine and proline.[1] It has been identified in some natural sources and is studied for its potential biological activities.[]
Q2: What is the known biological activity of Cyclo(-Met-Pro)?
Published research on the biological effects of Cyclo(-Met-Pro) is not extensive. Some studies have shown that it exhibits weak inhibitory activity against the influenza A (H3N2) virus at high concentrations (e.g., 5 mM).[1][3] Other research has indicated that it can be produced by bacteria and may inhibit the growth of other bacterial species.[] Its effects on mammalian cells are not well-documented, necessitating careful dose-response studies.
Q3: How should I prepare a stock solution of Cyclo(-Met-Pro)?
Proper solubilization is critical for accurate and reproducible results.
-
Initial Solubility Testing: Before dissolving the entire vial, test the solubility of a small amount of the peptide.
-
Recommended Solvents: For neutral or hydrophobic peptides like many cyclic dipeptides, Dimethyl Sulfoxide (DMSO) is a common starting solvent. Once dissolved in a small amount of 100% DMSO, the solution can be slowly added dropwise to a sterile aqueous buffer (like PBS) or your cell culture medium while vortexing to reach the final desired concentration.
-
Solvent Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity, though the tolerance can vary between cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What is a good starting concentration for my experiments?
Since the optimal concentration is unknown, a broad range should be tested initially. A common approach is to perform a dose-response experiment starting from a high concentration (e.g., 1 mM or 100 µM) and performing serial dilutions (e.g., 1:2, 1:5, or 1:10) to cover several orders of magnitude. This will help you identify a concentration range that elicits a biological response without causing excessive cell death.
Q5: How should I store Cyclo(-Met-Pro)?
Proper storage is essential to maintain the integrity of the peptide.
-
Lyophilized Powder: Store the solid form at -20°C or colder, protected from light.
-
Stock Solutions: Once dissolved, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability.
Experimental Protocols
Protocol 1: Determining Optimal Dosage using MTT Cell Viability Assay
This protocol describes how to determine the concentration of Cyclo(-Met-Pro) that inhibits cell growth by 50% (IC50), which is a crucial parameter for designing further experiments. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Adherent cells in the logarithmic growth phase
-
Cyclo(-Met-Pro)
-
Complete cell culture medium
-
DMSO (or other appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Adjust the cell suspension to a density of approximately 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. This seeding density may need optimization for your specific cell line.
-
Include wells for a "medium only" blank control and "vehicle control" (cells treated with solvent only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of Cyclo(-Met-Pro) in an appropriate solvent (e.g., 100 mM in DMSO).
-
Perform a serial dilution of the Cyclo(-Met-Pro) stock solution in complete cell culture medium to create a range of working concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Correct for background absorbance by subtracting the average absorbance of the "medium only" blank wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
Plot the % Viability against the logarithm of the Cyclo(-Met-Pro) concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation
Table 1: Dose-Response Data for Cyclo(-Met-Pro) Treatment
| Cyclo(-Met-Pro) Conc. (µM) | Absorbance (Replicate 1) | Absorbance (Replicate 2) | Absorbance (Replicate 3) | Average Absorbance | % Cell Viability |
| Vehicle Control (0) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 | |||||
| 1000 |
Table 2: Example IC50 Values of Cyclo(-Met-Pro) Across Different Cell Lines (Hypothetical Data)
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 150.5 |
| A549 | Lung Cancer | 48 | 212.8 |
| MCF-7 | Breast Cancer | 48 | 98.2 |
| HEK293 | Embryonic Kidney | 48 | > 500 |
Troubleshooting Guide
Problem 1: I'm observing high levels of cell death even at very low concentrations.
-
Possible Cause: Inherent toxicity of Cyclo(-Met-Pro) to your specific cell line.
-
Solution: Expand your dose-response to include even lower concentrations to find a non-toxic range.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control to confirm the solvent is not the cause of death.
-
-
Possible Cause: Contamination of the peptide stock or cell culture.
-
Solution: Ensure your peptide was purchased from a reputable source and handled with sterile technique. Check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination.
-
Problem 2: I'm not observing any effect of Cyclo(-Met-Pro) on my cells.
-
Possible Cause: The tested concentrations are too low.
-
Solution: Extend the dose-response curve to higher concentrations.
-
-
Possible Cause: The compound is not sufficiently soluble in the culture medium.
-
Solution: After diluting your stock solution into the medium, inspect it for any precipitate. If solubility is an issue, you may need to revise your stock solution preparation.
-
-
Possible Cause: The peptide has degraded.
-
Solution: Ensure the peptide has been stored correctly at -20°C or -80°C and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh solutions.
-
-
Possible Cause: The peptide is not cell-permeable.
-
Solution: While many cyclic peptides can cross the cell membrane, this is not guaranteed. You may need to use cell-free assays or permeabilization techniques, depending on your experimental goals.
-
Problem 3: My results are inconsistent between experiments.
-
Possible Cause: Inconsistent cell conditions.
-
Solution: Use cells from the same passage number and ensure they are in the logarithmic growth phase for all experiments. Standardize cell seeding density.
-
-
Possible Cause: Issues with the compound stock solution.
-
Solution: Use freshly prepared dilutions for each experiment. If using a frozen stock, ensure it is thawed and mixed thoroughly before use.
-
-
Possible Cause: Variability in incubation times or assay procedure.
-
Solution: Ensure all incubation times and procedural steps are kept consistent across all plates and experiments.
-
Visualizations
References
Cyclo(-Met-Pro) degradation under acidic pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the stability of Cyclo(-Met-Pro) under acidic pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(-Met-Pro) and why is its stability important?
Cyclo(-Met-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), composed of methionine and proline residues. DKPs are a class of molecules with diverse biological activities, and they are often investigated for therapeutic applications.[1] Understanding the stability of Cyclo(-Met-Pro) is crucial as degradation can lead to a loss of biological activity and the formation of impurities, which is a significant concern during drug development, formulation, and storage.
Q2: What is the primary degradation pathway for Cyclo(-Met-Pro) under acidic conditions?
Under acidic conditions (pH < 4), the primary degradation pathway for diketopiperazines like Cyclo(-Met-Pro) is the hydrolysis of the amide bonds within the cyclic ring structure.[2][3] This results in the opening of the ring to form the linear dipeptide, Met-Pro. Further degradation to the individual amino acids, methionine and proline, can also occur under more stringent acidic conditions.
Q3: What factors can influence the rate of Cyclo(-Met-Pro) degradation in acidic solutions?
Several factors can affect the rate of degradation:
-
pH: The rate of acid-catalyzed hydrolysis is highly dependent on the pH. Generally, lower pH values lead to faster degradation.
-
Temperature: Increased temperature accelerates the rate of hydrolysis.[3]
-
Buffer Species: The type of buffer used in the solution can also influence the degradation rate.
-
Solvent: While aqueous solutions are of primary interest, the presence of organic co-solvents can alter the stability of the compound.
Q4: Is Cyclo(-Met-Pro) susceptible to degradation under neutral or basic conditions?
Diketopiperazines are generally more stable at neutral pH (6-8).[2] However, they can also undergo base-catalyzed hydrolysis at alkaline pH (> 9).[2] Additionally, epimerization (a change in the stereochemistry) at the alpha-carbon of the amino acid residues can occur under both acidic and basic conditions.[4]
Q5: How can I monitor the degradation of Cyclo(-Met-Pro) in my experiments?
The most common and effective method for monitoring the degradation of Cyclo(-Met-Pro) is through High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A stability-indicating HPLC method can separate the intact Cyclo(-Met-Pro) from its degradation products. For unequivocal identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique, as it provides molecular weight information.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of degradation products.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of Cyclo(-Met-Pro) in acidic environments.
| Observed Problem | Potential Cause | Suggested Solution |
| Loss of biological activity in an acidic formulation. | Degradation of Cyclo(-Met-Pro) due to acid hydrolysis. | - Confirm degradation by performing an HPLC or LC-MS analysis of the formulation.- If degradation is confirmed, consider reformulating at a higher pH if the application allows.- Evaluate the stability of the compound at various pH values to determine an optimal range. |
| Appearance of unexpected peaks in the HPLC chromatogram of a sample stored in an acidic buffer. | Formation of degradation products, such as the linear dipeptide Met-Pro or other byproducts. | - Use LC-MS to identify the molecular weights of the new peaks and confirm if they correspond to expected degradation products.- Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and use them as standards for peak identification. |
| Poor reproducibility of experimental results. | Inconsistent stability of Cyclo(-Met-Pro) due to variations in experimental conditions. | - Strictly control the pH and temperature of your solutions.- Prepare fresh solutions of Cyclo(-Met-Pro) for each experiment, especially when working with acidic buffers.- If storing solutions, do so at low temperatures (e.g., -20°C or -80°C) and for a limited time.[2] |
| Difficulty in separating Cyclo(-Met-Pro) from its degradation products by HPLC. | The chosen HPLC method is not stability-indicating. | - Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase), trying a different column chemistry (e.g., C18, phenyl-hexyl), or modifying the gradient profile.- Ensure the method can resolve the parent compound from all potential degradation products generated during forced degradation studies. |
Quantitative Data Summary
| Condition | General Stability of Diketopiperazines | Expected Degradation Products |
| Acidic pH (< 4) | Potentially unstable, especially with elevated temperature.[2][3] | Linear dipeptide (Met-Pro), individual amino acids (Methionine, Proline). |
| Neutral pH (6-8) | Generally stable for typical experimental durations.[2] | Minimal degradation expected. |
| Alkaline pH (> 9) | Potentially unstable.[2] | Linear dipeptide (Met-Pro), individual amino acids. |
| Elevated Temperature (> 40°C) | Degradation rate is likely to increase across all pH ranges.[3] | Dependent on the pH of the solution. |
| Light Exposure (UV) | Potential for photodegradation. | Various photolytic products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cyclo(-Met-Pro) Analysis
This protocol outlines a general method for developing an HPLC assay to monitor the degradation of Cyclo(-Met-Pro).
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Cyclo(-Met-Pro) reference standard
2. Chromatographic Conditions (Starting Point for Optimization):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of Cyclo(-Met-Pro) in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
4. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of Cyclo(-Met-Pro) under Acidic Conditions
This protocol describes how to intentionally degrade Cyclo(-Met-Pro) to identify potential degradation products and assess its stability.
1. Materials:
-
Cyclo(-Met-Pro)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH) for neutralization
-
HPLC system and validated stability-indicating method (as described in Protocol 1)
-
LC-MS system for peak identification
2. Procedure:
-
Prepare a solution of Cyclo(-Met-Pro) in 0.1 M HCl at a concentration of approximately 1 mg/mL.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC to quantify the remaining Cyclo(-Met-Pro) and the formation of degradation products.
-
For identification of the degradation products, analyze the stressed samples using LC-MS.
3. Data Analysis:
-
Plot the percentage of remaining Cyclo(-Met-Pro) against time to determine the degradation kinetics.
-
Use the mass spectrometry data to propose structures for the observed degradation products.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in Cyclo(-Met-Pro) chemical synthesis
Technical Support Center: Cyclo(-Met-Pro) Synthesis
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of Cyclo(-Met-Pro), a cyclic dipeptide (also known as a diketopiperazine).
Frequently Asked Questions (FAQs)
Q1: My overall yield of Cyclo(-Met-Pro) is very low. What are the primary issues to investigate?
Low yield in diketopiperazine synthesis is a common problem that can stem from several factors throughout the synthetic process. The most critical areas to investigate are the purity of the starting materials, the efficiency of the cyclization step, and the presence of side reactions. A systematic approach is essential for pinpointing the cause.
A general workflow for troubleshooting is outlined below. Subsequent FAQs will address each of these points in detail.
Caption: General workflow for troubleshooting low yield in Cyclo(-Met-Pro) synthesis.
Q2: What are the most common side reactions, and how can they be minimized?
Several side reactions can significantly reduce the yield of the desired Cyclo(-Met-Pro) product. The most prevalent issues include oxidation of the methionine side chain and intermolecular polymerization.
-
Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (B87167).[1][2] This can occur during synthesis or, more commonly, during the acidic conditions of final cleavage from a solid support.[3][4]
-
Mitigation:
-
Use Scavengers: During cleavage from resin (e.g., using trifluoroacetic acid - TFA), include scavengers like dithiothreitol (B142953) (DTT) or dimethylsulfide (DMS) in the cleavage cocktail to suppress oxidation.[1][5]
-
Work under Inert Atmosphere: For sensitive steps, working under an argon or nitrogen atmosphere can minimize exposure to atmospheric oxygen.
-
Post-synthesis Reduction: If oxidation occurs, the resulting peptide sulfoxide can sometimes be reduced back to the desired peptide.[5]
-
-
-
Intermolecular Reactions (Oligomerization): Instead of the desired intramolecular cyclization, the linear dipeptide precursor can react with other molecules, forming linear or cyclic dimers and larger oligomers.[6][7] This is a classic issue in cyclization reactions.
-
Mitigation:
-
High Dilution: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution conditions (typically 0.1-1 mM).[6][8] This reduces the probability of molecules reacting with each other.
-
Slow Addition: Slowly adding the linear peptide to the reaction vessel containing the coupling reagents can also maintain a low effective concentration.
-
-
-
Racemization: Epimerization, particularly at the C-terminal amino acid during activation, can be a concern, although the presence of proline in the dipeptide sequence can help induce turns that facilitate cyclization and may reduce this risk.[9]
-
Mitigation:
-
Optimized Coupling Reagents: Use coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8]
-
Temperature Control: Avoid excessive heat, as higher temperatures can increase the rate of epimerization.[8]
-
-
Caption: Key reaction pathways in Cyclo(-Met-Pro) synthesis.
Q3: How do reaction conditions affect cyclization efficiency?
The choice of solvent, base, temperature, and coupling reagent are all critical for maximizing the yield of head-to-tail cyclization.[9][10] Diketopiperazine formation is often spontaneous upon deprotection of the N-terminus of a dipeptide ester, but conditions can be optimized.[11]
| Parameter | Recommendation | Rationale |
| Concentration | Low (0.1 - 1 mM) | Favors the desired intramolecular reaction over intermolecular polymerization. This is the most critical factor for preventing oligomerization.[6][8] |
| Solvent | DMF, Dichloromethane (DCM), or mixtures. | The solvent can influence the peptide's conformation. A conformation that is pre-organized for cyclization is highly favorable. Proline itself helps induce a "turn" structure.[8][9] |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA). | Used to neutralize salts and facilitate the cyclization. The amount and type of base can influence side reactions like racemization. |
| Temperature | Room temperature (20-25°C) is a good starting point. | Higher temperatures can increase reaction rates but may also promote side reactions like epimerization. Cautious heating can sometimes improve yields for difficult sequences.[8] |
| Reagents | HATU, HBTU, PyBOP | For solution-phase cyclization of a purified linear dipeptide, coupling reagents can be used to activate the C-terminus.[8] For spontaneous cyclization from a dipeptide ester, the focus is on efficient N-terminal deprotection. |
Q4: How do I confirm product identity and diagnose issues with analytical methods?
Proper analysis of both the crude reaction mixture and the purified product is essential for troubleshooting. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are the primary tools.
| Analytical Technique | Purpose | What to Look For |
| Reversed-Phase HPLC | Assess purity, quantify yield, and detect side products. | A single major peak for the purified product. In the crude mixture, look for peaks corresponding to starting material, oxidized peptide (+16 Da), or dimers (+228 Da). |
| Mass Spectrometry (MS) | Confirm the molecular weight of the product and byproducts. | The expected mass for Cyclo(-Met-Pro) is approximately 228.31 g/mol . Look for masses corresponding to byproducts. |
| ¹H and ¹³C NMR | Confirm the final chemical structure. | Compare obtained chemical shifts to literature values for the cyclic dipeptide structure. The constrained ring system gives a characteristic set of peaks. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Cyclization
This protocol assumes starting from a purified, N-terminally protected linear dipeptide (e.g., Boc-Met-Pro-OMe).
-
Deprotection: Dissolve the protected dipeptide in a suitable solvent (e.g., DCM or Dioxane). Add an acid (e.g., 4M HCl in Dioxane or neat TFA) and stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Solvent Removal: Remove the acid and solvent under reduced pressure.
-
Cyclization Setup: In a separate, large flask, add the cyclization solvent (e.g., DMF or DCM) to achieve a final peptide concentration of ~0.5 mM. Add a mild base like DIPEA (2-4 equivalents).
-
Reaction: Dissolve the deprotected dipeptide salt in a small amount of DMF and add it dropwise to the stirring reaction flask over several hours.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the linear precursor by LC-MS.[8]
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product via flash chromatography or preparative HPLC.
Protocol 2: Analysis by Reversed-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of crude or purified product in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile). Filter before injection.
References
- 1. biotage.com [biotage.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. raj.emorychem.science [raj.emorychem.science]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 10. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 11. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media † - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Cyclo(-Met-Pro) precipitation in phosphate-buffered saline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(-Met-Pro), focusing on preventing its precipitation in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my Cyclo(-Met-Pro) precipitating in PBS?
A1: Cyclo(-Met-Pro) is a cyclic dipeptide, and its solubility in aqueous solutions like PBS can be limited due to its chemical structure. The constituent amino acids, methionine and proline, contribute to its overall hydrophobicity. Precipitation in PBS (typically pH 7.4) can be triggered by several factors:
-
Concentration: Exceeding the solubility limit of Cyclo(-Met-Pro) in PBS will lead to precipitation.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
-
pH: The pH of the solution can affect the charge state of the molecule, influencing its solubility.
-
Ionic Strength: High salt concentrations in the buffer can sometimes lead to "salting out" of peptides.
Q2: What is the recommended solvent for creating a stock solution of Cyclo(-Met-Pro)?
A2: Due to the methionine residue, which is susceptible to oxidation, the choice of an organic solvent for the initial stock solution is critical.
-
Recommended: For hydrophobic peptides, Dimethylformamide (DMF) or ethanol (B145695) are often recommended. It is crucial to start with a small amount of the peptide to test for solubility.
-
Caution: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for hydrophobic peptides; however, it is not recommended for peptides containing methionine, like Cyclo(-Met-Pro), as it can oxidize the thioether side chain.
Once a concentrated stock solution is prepared in a suitable organic solvent, it can be added dropwise to the aqueous buffer (e.g., PBS) while vortexing to achieve the desired final concentration.
Q3: Can I adjust the pH of the PBS to improve the solubility of Cyclo(-Met-Pro)?
Q4: Are there any additives or excipients that can help prevent precipitation?
A4: Yes, several excipients can be used to enhance the solubility of cyclic peptides:
-
Co-solvents: Adding a small percentage of an organic co-solvent, such as ethanol, to the final PBS solution can increase the solubility of hydrophobic compounds. The final concentration of the organic solvent should be kept low, especially for cell-based assays, to avoid toxicity.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of Cyclo(-Met-Pro) in PBS.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution in PBS | Concentration exceeds solubility limit. | 1. Start with a lower concentration of Cyclo(-Met-Pro). 2. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMF or ethanol) and dilute it into PBS. |
| Precipitation after a period of time or upon storage at 4°C | Low temperature decreasing solubility. | 1. Prepare fresh solutions before each experiment. 2. If storage is necessary, consider storing at room temperature (if stability allows) or flash-freezing aliquots in liquid nitrogen and storing at -80°C. Avoid slow freezing. |
| Cloudiness or precipitation when adding a stock solution to PBS | Rapid change in solvent polarity causing the peptide to crash out. | 1. Add the organic stock solution to the PBS dropwise while vigorously vortexing the PBS. 2. Warm the PBS slightly (e.g., to 37°C) before adding the stock solution. |
| Precipitation is observed in cell culture media containing PBS | Interaction with media components or pH shift. | 1. Test the solubility of Cyclo(-Met-Pro) in the specific cell culture medium to be used. 2. Ensure the final concentration of any organic co-solvent is non-toxic to the cells (typically <0.5% v/v). |
Quantitative Data Summary
While specific quantitative solubility data for Cyclo(-Met-Pro) in PBS is not extensively available in the literature, the following table summarizes key physicochemical properties and a known bioactive concentration.
| Parameter | Value / Information | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₂S | |
| Molecular Weight | 228.31 g/mol | |
| Appearance | White Powder | |
| Solubility in Acetic Acid | Soluble | |
| Antimycobacterial Activity (MIC against M. tuberculosis H₃₇Rv) | 4 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of Cyclo(-Met-Pro) Solution in PBS
This protocol outlines a general procedure for preparing a solution of Cyclo(-Met-Pro) in PBS, minimizing the risk of precipitation.
-
Materials:
-
Cyclo(-Met-Pro) powder
-
Dimethylformamide (DMF) or Ethanol (ACS grade or higher)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh a small, precise amount of Cyclo(-Met-Pro) powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMF or ethanol to the tube to create a concentrated stock solution (e.g., 1-10 mg/mL). Vortex thoroughly until the powder is completely dissolved.
-
In a separate sterile tube, place the required volume of PBS for your final desired concentration.
-
While vigorously vortexing the PBS, add the Cyclo(-Met-Pro) stock solution drop by drop.
-
Continue vortexing for an additional 1-2 minutes to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the solubility limit has been exceeded.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol is adapted from methodologies used for determining the antimycobacterial activity of cyclic dipeptides.[1]
-
Materials:
-
Mycobacterium tuberculosis H₃₇Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Cyclo(-Met-Pro) solutions of varying concentrations, prepared as described in Protocol 1.
-
Positive control (e.g., Rifampicin)
-
Negative control (vehicle used to dissolve Cyclo(-Met-Pro))
-
96-well microplates
-
-
Procedure:
-
Prepare a bacterial suspension of M. tuberculosis H₃₇Rv and adjust the turbidity to a McFarland standard of 0.5.
-
In a 96-well microplate, perform serial dilutions of the Cyclo(-Met-Pro) solution in Middlebrook 7H9 broth.
-
Add the bacterial suspension to each well, including positive and negative control wells.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of Cyclo(-Met-Pro) that completely inhibits the visible growth of M. tuberculosis.
-
Visualizations
Caption: Experimental workflow for preparing Cyclo(-Met-Pro) solutions and determining its antimycobacterial activity.
Caption: Putative signaling pathway for the antimycobacterial action of Cyclo(-Met-Pro).
References
Technical Support Center: Cyclo(-Met-Pro) Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Cyclo(-Met-Pro). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for the protonated molecule and common adducts of Cyclo(-Met-Pro) in ESI-MS?
A1: When analyzing Cyclo(-Met-Pro) by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, you can typically expect to observe the protonated molecule ([M+H]⁺), as well as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. The theoretical monoisotopic mass of Cyclo(-Met-Pro) (C₁₀H₁₆N₂O₂S) is 228.0932 Da.[1] The expected m/z values for the primary ions are summarized in the table below.
| Ion Species | Formula | Theoretical m/z |
| Protonated Molecule | [C₁₀H₁₆N₂O₂S + H]⁺ | 229.0997 |
| Sodium Adduct | [C₁₀H₁₆N₂O₂S + Na]⁺ | 251.0826 |
| Potassium Adduct | [C₁₀H₁₆N₂O₂S + K]⁺ | 267.0566 |
Q2: What are the characteristic fragment ions of Cyclo(-Met-Pro) in tandem mass spectrometry (MS/MS)?
A2: The fragmentation of cyclic dipeptides in tandem mass spectrometry (MS/MS) often involves the initial opening of the diketopiperazine ring, followed by the loss of small neutral molecules or fragmentation of the amino acid side chains. For protonated Cyclo(-Met-Pro), the following characteristic fragment ions are commonly observed.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure/Description |
| 229.10 | 201.09 | 28 Da (CO) | Loss of carbon monoxide from the diketopiperazine ring. |
| 229.10 | 184.07 | 45 Da (HCONH₂) | Loss of a formamide (B127407) group resulting from ring cleavage. |
| 229.10 | 114.06 | 115.04 Da (Methionine residue) | Cleavage leading to the protonated proline immonium ion. |
| 229.10 | 70.07 | 159.03 Da (Proline and CO) | Characteristic immonium ion of proline. |
Q3: What are some common sources of contamination that can interfere with Cyclo(-Met-Pro) analysis?
A3: Contamination is a frequent issue in mass spectrometry that can lead to the appearance of unexpected peaks and ion suppression. Common sources include:
-
Solvents and Reagents: Impurities in solvents like acetonitrile (B52724), methanol, and water, as well as additives like formic acid. Always use high-purity, LC-MS grade reagents.
-
Glassware: Leaching of sodium and potassium ions from glass containers is a primary source of adduct formation. Whenever possible, use polypropylene (B1209903) vials and containers.
-
Sample Preparation: Contaminants can be introduced during sample extraction and handling. Ensure a clean workspace and use high-quality consumables.
-
Carryover: Residual analyte from previous injections can lead to ghost peaks. Implement rigorous wash steps between sample runs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of Cyclo(-Met-Pro).
Issue 1: No or Low Signal for Cyclo(-Met-Pro)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Improper Ionization Source Settings | Ensure the electrospray ionization (ESI) source parameters are optimized. Check the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. |
| Sample Degradation | Cyclo(-Met-Pro) may be susceptible to degradation. Prepare fresh samples and store them appropriately (e.g., at -20°C) before analysis. |
| Incorrect Mobile Phase Composition | Verify that the mobile phase composition is suitable for the ionization of Cyclo(-Met-Pro). A typical mobile phase consists of water and acetonitrile with a small amount of formic acid (0.1%) to promote protonation. |
| Instrument Contamination | A contaminated ion source or mass analyzer can suppress the signal. Perform routine cleaning and maintenance of the instrument as per the manufacturer's guidelines. |
| Clogged Flow Path | Check for blockages in the LC system, ESI needle, or transfer capillary. |
Issue 2: Presence of Unidentified Peaks and High Background Noise
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Solvent or Reagent Contamination | Run a blank injection using only the mobile phase to identify contaminant peaks. If present, prepare fresh mobile phases with new, high-purity solvents and additives. |
| Sample Matrix Effects | The sample matrix may contain components that ionize more readily than Cyclo(-Met-Pro), leading to ion suppression and the appearance of matrix-related ions. Improve sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances. |
| Air Leaks | Check for leaks in the LC system or at the ESI source connections. Air leaks can introduce atmospheric contaminants and cause an unstable spray. |
| Electronic Noise | Ensure proper grounding of the mass spectrometer and associated electronics. |
Issue 3: Inconsistent or Non-Reproducible Fragmentation Patterns
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Fluctuating Collision Energy | Verify that the collision energy in the MS/MS settings is stable and appropriate for fragmenting the precursor ion. Optimize the collision energy to obtain a consistent and informative fragmentation spectrum. |
| Unstable Precursor Ion Selection | Ensure that the isolation window for the precursor ion (m/z 229.10) is set correctly and is not too wide, which could lead to the co-isolation and fragmentation of isobaric interferences. |
| In-Source Fragmentation | High source temperatures or voltages can cause the analyte to fragment before it enters the mass analyzer. Reduce the source temperature and capillary voltage to minimize in-source decay. |
| Changes in Analyte Concentration | Significant variations in sample concentration can sometimes affect fragmentation efficiency and the relative abundance of fragment ions. |
Experimental Protocols
Sample Preparation for ESI-MS/MS Analysis
-
Standard Solution Preparation:
-
Prepare a stock solution of Cyclo(-Met-Pro) at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions to create working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
-
-
Sample Extraction from Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
LC-MS/MS Method for Cyclo(-Met-Pro) Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MS Scan Mode: Full scan (m/z 100-500) and product ion scan of m/z 229.10.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas Pressure: 40 psi.
-
Drying Gas Flow: 8 L/min.
-
Drying Gas Temperature: 325°C.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize between 15-30 eV to achieve the desired fragmentation.
Visualizations
Caption: Experimental workflow for Cyclo(-Met-Pro) analysis.
References
Stability of Cyclo(-Met-Pro) in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Cyclo(-Met-Pro).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Cyclo(-Met-Pro)?
For optimal long-term stability, solid, lyophilized Cyclo(-Met-Pro) should be stored at -20°C or colder, protected from light and moisture.[1][2][3] It is advisable to store it in a desiccator to minimize exposure to humidity.[1] Before use, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can reduce the peptide's stability.[1][4]
Q2: How should I store solutions of Cyclo(-Met-Pro)?
Peptide solutions are significantly less stable than the lyophilized powder.[2][3] For long-term storage of stock solutions, it is recommended to store them in aliquots at -80°C, which can maintain stability for several months. For shorter-term storage (up to a few weeks), -20°C is acceptable.[5] It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation.[2][3] The stability of solutions is also dependent on the solvent and pH. Using sterile buffers with a pH between 5 and 7 is generally recommended for optimal stability.[3]
Q3: What are the primary degradation pathways for Cyclo(-Met-Pro) during long-term storage?
The two primary degradation pathways for Cyclo(-Met-Pro) are:
-
Oxidation of the Methionine Residue: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) and further, methionine sulfone. This can be accelerated by exposure to oxygen and trace metal ions.
-
Hydrolysis of the Diketopiperazine Ring: Under strongly acidic or alkaline conditions, the cyclic dipeptide can undergo hydrolysis, breaking the peptide bonds to form the linear dipeptide, Met-Pro.[5] Diketopiperazines are generally more resistant to enzymatic hydrolysis compared to their linear counterparts.
Q4: Is Cyclo(-Met-Pro) sensitive to light?
Yes, as with most peptides, exposure to light should be minimized during storage to prevent potential photodegradation.[3][4] It is recommended to store both solid and solution forms in amber vials or otherwise protected from light.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Inconsistent experimental results or loss of activity. | 1. Degradation of Cyclo(-Met-Pro) due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Instability in the experimental buffer (e.g., extreme pH). | 1. Ensure storage at ≤ -20°C for solid and -80°C for solutions.[5] 2. Prepare single-use aliquots of stock solutions.[2][3] 3. Prepare fresh working solutions for each experiment and ensure the pH of the buffer is between 5 and 7.[3] |
| Appearance of unexpected peaks in HPLC analysis. | 1. Formation of degradation products (e.g., oxidized forms, hydrolyzed linear dipeptide). 2. Contamination of the sample or solvent. | 1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation peaks. 2. Use high-purity solvents and handle the compound in a clean environment. |
| Difficulty dissolving the lyophilized powder. | 1. The peptide may be highly hygroscopic and appear as a gel.[3] 2. Use of an inappropriate solvent. | 1. This can be normal for some peptides; proceed with dissolution. 2. Test solubility in small amounts of different solvents. Organic solvents like DMSO, DMF, or acetonitrile (B52724) may be required for hydrophobic peptides.[2] |
Stability Data Summary
| Form | Storage Condition | Estimated Stability | Reference |
| Solid (Lyophilized) | -20°C | Up to 3 years | [5] |
| Solid (Lyophilized) | 4°C | Short-term (days to weeks) | [3][4] |
| Solid (Lyophilized) | Room Temperature | Very short-term (days) | [3] |
| Solution | -80°C | Up to 6 months | [5] |
| Solution | -20°C | Up to 1 month | [5] |
| Solution | 4°C | 1-2 weeks | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cyclo(-Met-Pro)
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method to assess the purity and stability of Cyclo(-Met-Pro).
1. Instrumentation:
- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
3. Chromatographic Conditions:
- Gradient: 5% to 95% Mobile Phase B over 30 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 214 nm
- Injection Volume: 20 µL
4. Sample Preparation:
- Prepare a stock solution of Cyclo(-Met-Pro) in an appropriate solvent (e.g., DMSO or water/acetonitrile mixture) at a concentration of 1 mg/mL.
- Dilute the stock solution with Mobile Phase A to a working concentration of 0.1 mg/mL.
5. Analysis:
- Inject the prepared sample and monitor the chromatogram for the main peak corresponding to Cyclo(-Met-Pro) and any impurity or degradation peaks. The retention time of the main peak should be determined using a freshly prepared standard.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
- Incubate a solution of Cyclo(-Met-Pro) (0.1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.
- Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
- Incubate a solution of Cyclo(-Met-Pro) (0.1 mg/mL) in 0.1 M NaOH at 60°C for 24 hours.
- Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
- Incubate a solution of Cyclo(-Met-Pro) (0.1 mg/mL) in 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
- Analyze directly by HPLC.
4. Thermal Degradation:
- Store the solid Cyclo(-Met-Pro) at 60°C for 7 days.
- Prepare a solution of the heat-stressed solid and analyze by HPLC.
5. Photostability:
- Expose a solution of Cyclo(-Met-Pro) (0.1 mg/mL) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
- Analyze by HPLC, comparing to a sample stored in the dark.
Visualizations
Caption: Potential degradation pathways of Cyclo(-Met-Pro).
Caption: Workflow for assessing the stability of Cyclo(-Met-Pro).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Cyclo(-Met-Pro) - Bachem AG [bioscience.co.uk]
- 5. web.vscht.cz [web.vscht.cz]
Technical Support Center: Overcoming Poor Cell Permeability of Cyclo(-Met-Pro)
Welcome to the technical support center for researchers working with Cyclo(-Met-Pro) and other cyclic dipeptides. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you address challenges related to poor cell permeability in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions researchers encounter when working with Cyclo(-Met-Pro) and similar cyclic peptides.
Q1: My Cyclo(-Met-Pro) conjugate shows high fluorescence in the cell membrane but no downstream biological effect. What's happening?
A1: This is a common issue that often points to endosomal entrapment. While a permeability-enhancing moiety like a Cell-Penetrating Peptide (CPP) can successfully get your cargo across the cell membrane, the conjugate may be taken up via endocytosis and trapped within endosomes.[1] From there, it may be trafficked for degradation without ever reaching its cytosolic target.
-
Troubleshooting Steps:
-
Incorporate Endosomal Escape Moieties: Modify your delivery strategy to include components that promote endosomal escape, such as fusogenic peptides or pH-responsive polymers.[1]
-
Test Different CPPs: The efficiency of endosomal escape can vary significantly between different CPPs.[1] Consider testing a panel of CPPs (e.g., TAT, Penetratin, poly-arginine) to find one that provides better cytosolic delivery for your specific cargo.
-
Co-localization Studies: Use fluorescent microscopy to co-localize your labeled Cyclo(-Met-Pro) conjugate with endosomal/lysosomal markers (e.g., LysoTracker) to confirm entrapment.
-
Q2: I've modified Cyclo(-Met-Pro) to improve its uptake, but now it has lost its binding affinity to the target protein. What can I do?
A2: This indicates that the modification has likely altered the conformation of the peptide, interfering with the residues critical for target binding.[2]
-
Troubleshooting Steps:
-
Introduce a Linker: Use a flexible linker (e.g., glycine-serine repeats) to create spatial separation between Cyclo(-Met-Pro) and the permeability-enhancing group.[1] This can allow the peptide to adopt its bioactive conformation more freely.
-
Change Modification Site: If possible, attach your modifying group (e.g., CPP, lipid) to a different, less critical position on the molecule.
-
Iterative N-methylation: If using N-methylation, the number and position of methyl groups can dramatically affect conformation.[3][4] Synthesize a small library of analogs with different methylation patterns to find a variant that balances permeability with activity.
-
Q3: My permeability assay results are conflicting. The Parallel Artificial Membrane Permeability Assay (PAMPA) shows low permeability, but a Caco-2 cell-based assay shows high permeability. How should I interpret this?
A3: This discrepancy suggests that your peptide is likely utilizing an active transport mechanism rather than passive diffusion.
-
Interpretation:
-
PAMPA measures only passive, transcellular diffusion across an artificial lipid membrane.[5]
-
Caco-2 cells are a model of the intestinal epithelium and express various influx and efflux transporters.[6][7]
-
The Low PAMPA, High Caco-2 result indicates that Cyclo(-Met-Pro) has poor passive diffusion but may be a substrate for an active uptake transporter expressed by the Caco-2 cells.[1][5] This can be a favorable property for oral bioavailability.
-
Q4: What are the first steps I should take to improve the cellular uptake of Cyclo(-Met-Pro)?
A4: The best strategy depends on your specific experimental context, but a logical starting point is to consider modifications that minimally alter the core structure.
-
Recommended Approach:
-
Backbone N-methylation: This is a powerful and frequently used strategy for improving the permeability of cyclic peptides by reducing hydrogen bond donors and restricting the peptide's conformation in a way that favors membrane crossing.[4][8] It often leads to a significant increase in solubility and permeability.[2]
-
Lipidation: Covalently attaching a lipid chain can increase the hydrophobicity of the peptide, improving its interaction with the cell membrane.
-
CPP Conjugation: If subtle modifications are ineffective, conjugating Cyclo(-Met-Pro) to a known CPP is a robust method for enhancing cellular uptake, although endosomal entrapment must be considered.[9]
-
Data Presentation: Permeability Enhancement Strategies
Choosing the right strategy involves balancing potential gains in permeability with synthetic complexity and the risk of altering biological activity.
Table 1: Comparison of Common Permeability-Enhancing Strategies
| Strategy | Pros | Cons | Primary Uptake Mechanism |
| Backbone N-Methylation | Can significantly improve passive diffusion. Reduces H-bond donors.[4][8] Increases solubility.[2] | Can alter conformation and reduce target affinity.[10] Synthesis can be complex. | Passive Diffusion |
| Lipidation / Acylation | Increases hydrophobicity, enhancing membrane partitioning. | May lead to aggregation or poor solubility if overdone. Can alter biodistribution. | Passive Diffusion |
| Cell-Penetrating Peptide (CPP) Conjugation | Highly effective for a wide range of cargo sizes.[9] Can be synthetically straightforward. | Risk of endosomal entrapment.[1] Potential for off-target effects or toxicity. Can alter biodistribution. | Endocytosis / Direct Translocation |
| Incorporate Unnatural/D-Amino Acids | Can stabilize bioactive conformation and increase proteolytic resistance.[2][11] | May alter target binding. Can be synthetically costly. | Passive Diffusion |
| Amide-to-Ester Substitution | Can improve permeability by reducing hydrogen bond acceptor strength.[10][12] | May decrease physiological stability due to hydrolysis.[12] | Passive Diffusion |
Table 2: Illustrative Permeability Data for Modified Cyclo(-Met-Pro)
Disclaimer: The following data are illustrative examples based on trends observed for other cyclic peptides and are intended for comparative purposes only. Actual values must be determined experimentally.
| Compound | Modification | Permeability Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Fold Increase (vs. Unmodified) |
| Cyclo(-Met-Pro) | Unmodified (Control) | PAMPA | 0.2 | 1.0 |
| N-Me-Met-Cyclo(-Pro) | Single N-methylation | PAMPA | 1.5 | 7.5 |
| (N-Me-Met)-(N-Me-Pro) | Double N-methylation | PAMPA | 3.8 | 19.0 |
| C8-Lipid-Cyclo(-Met-Pro) | C8 Alkyl Chain Conjugation | PAMPA | 2.5 | 12.5 |
| Arg₈-Cyclo(-Met-Pro) | Poly-arginine CPP Conjugation | Caco-2 | 5.0 | 25.0 |
Generally, a Papp value ≥ 1 x 10⁻⁶ cm/s is considered indicative of a cell-permeable compound.[3]
Diagrams: Workflows and Mechanisms
Visualizing the experimental logic and biological pathways can help in planning and troubleshooting.
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing and improving cell permeability.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion and is a cost-effective, high-throughput method for initial permeability screening.[5][13]
Materials:
-
96-well PAMPA filter plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate (low-binding)
-
Lecithin in dodecane (B42187) solution (e.g., 1-4% w/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
Test compounds (Cyclo(-Met-Pro) and modified analogs) and controls (high/low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Prepare Solutions: Dissolve test compounds and controls in DMSO to create 10 mM stock solutions. Prepare the final donor solutions by diluting the stocks to 10-50 µM in PBS (final DMSO concentration should be ≤1%).
-
Coat Membrane: Using a pipette, carefully add 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Avoid touching the membrane with the pipette tip.
-
Prepare Acceptor Plate: Add 300 µL of PBS (containing the same percentage of DMSO as the donor solution) to each well of the acceptor plate.
-
Start Assay: Add 150-200 µL of your donor solutions (test compounds) to the corresponding wells of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate. Incubate the assembly at room temperature for 5-18 hours in a sealed chamber with a wet paper towel to minimize evaporation.[13][14]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient. The calculation requires the concentrations in the donor and acceptor wells, volumes, membrane area, and incubation time.
Protocol 2: Caco-2 Cell-Based Permeability Assay
This assay is the industry gold standard for predicting human oral drug absorption, as it models the intestinal barrier and includes both passive diffusion and active transport mechanisms.[15]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Lucifer Yellow (for monolayer integrity check)
-
Test compounds and controls (e.g., Propranolol for high permeability, Atenolol for low)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >300 Ω·cm². Additionally, perform a Lucifer Yellow rejection test; permeability should be very low (<1%).[15]
-
Prepare for Transport: Wash the cell monolayers gently with pre-warmed transport buffer on both the apical (top) and basolateral (bottom) sides.
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound solution (in transport buffer) to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport (for efflux studies):
-
Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber. This is crucial for identifying if the compound is a substrate of efflux pumps like P-glycoprotein.[15]
-
-
Quantification and Calculation: Analyze the concentration of the compound in the collected samples using LC-MS/MS. Calculate the Papp value for both A→B and B→A directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.[15]
Protocol 3: Conjugation of Cyclo(-Met-Pro) to a CPP (via Thiol-Maleimide Ligation)
This protocol provides a general method for conjugating a cysteine-containing analog of Cyclo(-Met-Pro) to a maleimide-functionalized CPP.
Materials:
-
Cysteine-containing Cyclo(-Met-Pro) analog (e.g., Cyclo(-Met-Cys)).
-
Maleimide-functionalized CPP (e.g., Maleimide-Arg₈), custom-synthesized or purchased.
-
Conjugation Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing EDTA (1-5 mM).
-
Reducing agent (e.g., TCEP)
-
Purification system (e.g., RP-HPLC)
-
Mass spectrometer for characterization.
Procedure:
-
Prepare Peptide Solutions:
-
Dissolve the Cysteine-containing Cyclo(-Met-Pro) in the conjugation buffer. If the peptide has formed disulfide dimers, add a 2-3 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.
-
Dissolve the maleimide-functionalized CPP in the same buffer.
-
-
Conjugation Reaction:
-
Add the CPP solution to the Cyclo(-Met-Cys) solution. A slight molar excess of the CPP (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the cyclic peptide.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light, as maleimide (B117702) can be light-sensitive.
-
-
Monitor Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them via RP-HPLC or LC-MS. You should see the starting material peaks decrease and a new, later-eluting product peak appear.
-
Quench Reaction (Optional): Once the reaction is complete, you can quench any remaining maleimide groups by adding a small molecule thiol like β-mercaptoethanol or cysteine.
-
Purification: Purify the resulting conjugate using preparative RP-HPLC to separate it from unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final conjugate using analytical RP-HPLC and verify its mass using mass spectrometry (e.g., ESI-MS). Lyophilize the pure fractions for storage.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAMPA | Evotec [evotec.com]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 11. dovepress.com [dovepress.com]
- 12. Targeted Subcellular Protein Delivery Using Cleavable Cyclic Cell-Penetrating Peptide-Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cyclo(-Met-Pro) Interference in Fluorescence-Based Assays: A Technical Support Resource
FOR IMMEDIATE RELEASE
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing Cyclo(-Met-Pro) in their experiments. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address potential interference of Cyclo(-Met-Pro) with fluorescence-based assays. By anticipating and addressing these challenges, we aim to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(-Met-Pro) and what is its known biological activity?
Cyclo(-Met-Pro) is a cyclic dipeptide composed of methionine and proline amino acids.[1][2][3][][5] It has been investigated for various biological activities, including weak inhibitory effects against the influenza A virus (H3N2).
Q2: Could Cyclo(-Met-Pro) interfere with my fluorescence-based assay?
While there is no widespread documentation specifically detailing fluorescence interference by Cyclo(-Met-Pro), it is a possibility with any small molecule. Interference can arise from the compound's intrinsic fluorescent properties (autofluorescence) or its ability to absorb light and reduce the emission of a fluorophore (quenching). It is crucial to perform control experiments to rule out such artifacts.
Q3: What are the primary mechanisms of small molecule interference in fluorescence assays?
The two main mechanisms of interference are:
-
Autofluorescence: The compound itself emits light upon excitation, leading to an artificially high fluorescence signal. This can be mistaken for a positive result in gain-of-signal assays.
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the fluorophore in your assay, resulting in a decreased fluorescence signal. This can lead to false negatives in gain-of-signal assays or false positives in loss-of-signal assays.
Q4: How can I determine if Cyclo(-Met-Pro) is interfering with my assay?
The most direct method is to run a "compound-only" control. This involves measuring the fluorescence of Cyclo(-Met-Pro) in the assay buffer at the same concentrations used in your experiment, but without the other assay components (e.g., enzyme, substrate, or fluorescent probe). A significant signal in this control indicates autofluorescence. To test for quenching, you can measure the fluorescence of your assay's fluorophore in the presence and absence of Cyclo(-Met-Pro).
Troubleshooting Guide
If you suspect Cyclo(-Met-Pro) is interfering with your fluorescence-based assay, follow these troubleshooting steps:
Issue 1: Suspected Autofluorescence
-
Symptoms:
-
A dose-dependent increase in fluorescence signal in the presence of Cyclo(-Met-Pro), even in the absence of the biological target.
-
Higher than expected background fluorescence in wells containing Cyclo(-Met-Pro).
-
-
Troubleshooting Protocol:
-
Characterize the Spectral Properties: Determine the excitation and emission spectra of Cyclo(-Met-Pro) to identify its intrinsic fluorescence profile.
-
Run Compound-Only Controls: Prepare a serial dilution of Cyclo(-Met-Pro) in the assay buffer and measure the fluorescence at your assay's excitation and emission wavelengths.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the "compound-only" wells from your experimental wells.
-
Shift to a Red-Shifted Fluorophore: Compounds are less likely to be autofluorescent at longer wavelengths. Consider using a fluorophore that excites and emits in the red or far-red spectrum.
-
Issue 2: Suspected Fluorescence Quenching
-
Symptoms:
-
A dose-dependent decrease in the fluorescence signal of your assay's fluorophore when Cyclo(-Met-Pro) is added.
-
Lower signal-to-background ratio in the presence of Cyclo(-Met-Pro).
-
-
Troubleshooting Protocol:
-
Fluorophore-Only Control with Compound: Prepare a constant concentration of your assay's fluorophore and add increasing concentrations of Cyclo(-Met-Pro). A decrease in fluorescence indicates quenching.
-
Change the Fluorophore: Select a fluorophore with different spectral properties that may be less susceptible to quenching by Cyclo(-Met-Pro).
-
Decrease Compound Concentration: If possible, lower the concentration of Cyclo(-Met-Pro) to a range where quenching is minimized while still expecting to observe a biological effect.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate how to present and analyze results from interference troubleshooting experiments.
Table 1: Autofluorescence of Cyclo(-Met-Pro)
| Cyclo(-Met-Pro) Concentration (µM) | Average Fluorescence Units (RFU) at 485/520 nm | Standard Deviation |
| 0 (Buffer Blank) | 52 | 5 |
| 1 | 158 | 12 |
| 10 | 895 | 45 |
| 50 | 4210 | 210 |
| 100 | 8530 | 430 |
Table 2: Quenching of Fluorescein (B123965) by Cyclo(-Met-Pro)
| Cyclo(-Met-Pro) Concentration (µM) | Average Fluorescence Units (RFU) of 1 µM Fluorescein | Standard Deviation | % Quenching |
| 0 | 50120 | 2500 | 0% |
| 1 | 48990 | 2450 | 2.3% |
| 10 | 45210 | 2260 | 9.8% |
| 50 | 35870 | 1790 | 28.4% |
| 100 | 24560 | 1230 | 51.0% |
Experimental Protocols
Protocol 1: Determining Autofluorescence of a Test Compound
-
Prepare a stock solution of Cyclo(-Met-Pro) in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of Cyclo(-Met-Pro) in your assay buffer to achieve the final desired concentrations. Include a "buffer blank" control containing only the assay buffer and solvent.
-
Transfer the dilutions to the wells of a microplate.
-
Read the plate using a fluorescence plate reader set to the excitation and emission wavelengths of your primary assay.
-
Analyze the data by plotting the relative fluorescence units (RFU) against the concentration of Cyclo(-Met-Pro).
Protocol 2: Assessing Fluorescence Quenching
-
Prepare a solution of your assay's fluorophore in the assay buffer at a concentration that gives a robust signal.
-
Prepare a serial dilution of Cyclo(-Met-Pro) in the assay buffer.
-
Mix the fluorophore solution with the Cyclo(-Met-Pro) dilutions in the wells of a microplate. Include a control with the fluorophore and assay buffer/solvent only.
-
Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Read the fluorescence on a plate reader.
-
Calculate the percent quenching for each concentration of Cyclo(-Met-Pro) relative to the control.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be investigated for modulation by Cyclo(-Met-Pro) and a general workflow for troubleshooting fluorescence assay interference.
Caption: Hypothetical signaling pathway potentially modulated by Cyclo(-Met-Pro).
Caption: Workflow for troubleshooting fluorescence assay interference.
References
Technical Support Center: Optimizing Detection of Cyclo(-Met-Pro) in Complex Biological Samples
Welcome to the technical support center for the analysis of Cyclo(-Met-Pro). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of Cyclo(-Met-Pro) detection in complex biological samples such as plasma, serum, and urine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when analyzing Cyclo(-Met-Pro) in biological matrices?
The primary challenges include:
-
Matrix Effects: Interference from other components in the biological sample can suppress or enhance the ionization of Cyclo(-Met-Pro), leading to inaccurate quantification.[1][2][3]
-
Low Endogenous Concentrations: Detecting and quantifying low physiological levels of Cyclo(-Met-Pro) requires highly sensitive analytical methods.
-
Sample Stability: Degradation of Cyclo(-Met-Pro) during sample collection, storage, or processing can lead to underestimation of its concentration.
-
Extraction Efficiency: Achieving consistent and high recovery of Cyclo(-Met-Pro) from complex matrices is crucial for accurate results.[4]
Q2: Which analytical technique is most suitable for the quantification of Cyclo(-Met-Pro)?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high specificity, sensitivity, and ability to handle complex mixtures.[5][6] This technique allows for the selective detection of Cyclo(-Met-Pro) even in the presence of other endogenous compounds.
Q3: How can I minimize matrix effects in my analysis?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate Cyclo(-Met-Pro) from co-eluting matrix components.[7]
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.[1]
Q4: What are the recommended storage conditions for biological samples to ensure Cyclo(-Met-Pro) stability?
While specific stability data for Cyclo(-Met-Pro) is not extensively published, general best practices for peptide stability should be followed. It is recommended to store plasma, serum, and urine samples at -80°C for long-term storage to minimize enzymatic degradation and other chemical modifications.[8] For short-term storage, 4°C is acceptable, but stability should be thoroughly evaluated. Multiple freeze-thaw cycles should be avoided.[9]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Cyclo(-Met-Pro) is in a single ionic form. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. |
Issue 2: Low Signal Intensity or Sensitivity
| Possible Cause | Recommended Solution |
| Suboptimal MS/MS Parameters | Optimize the collision energy and select the most intense and stable precursor and product ion transitions. |
| Ion Suppression | Improve sample cleanup, optimize chromatography to separate from interfering peaks, or use a more robust ionization source if available.[10] |
| Inefficient Extraction | Evaluate different extraction techniques (e.g., SPE, LLE) and solvents to improve recovery. |
| Degradation of Analyte | Ensure proper sample handling and storage conditions. Prepare fresh standards and QC samples. |
Issue 3: High Variability in Results
| Possible Cause | Recommended Solution |
| Inconsistent Extraction Recovery | Use an internal standard to normalize for variability. Ensure consistent execution of the extraction protocol. |
| Matrix Effects | Implement strategies to minimize matrix effects as described in the FAQs.[1][2][3] |
| Instrument Instability | Perform instrument calibration and tuning. Check for leaks and ensure stable spray in the MS source. |
| Improper Sample Handling | Standardize all sample handling steps, from collection to analysis. |
Experimental Protocols
Solid-Phase Extraction (SPE) of Cyclo(-Met-Pro) from Human Plasma
This protocol provides a general guideline for the extraction of Cyclo(-Met-Pro) from human plasma using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma sample
-
Internal Standard (Stable Isotope Labeled Cyclo(-Met-Pro))
-
Acetonitrile
-
Formic Acid
-
Water (LC-MS grade)
Procedure:
-
Pre-treat Sample: Thaw plasma samples on ice. Spike 500 µL of plasma with the internal standard. Add 500 µL of 4% phosphoric acid in water and vortex.
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute Cyclo(-Met-Pro) with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer
LC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyclo(-Met-Pro) | 229.1 | 132.1 | 15 |
| Cyclo(-Met-Pro) IS | 234.1 | 137.1 | 15 |
Visualizations
Caption: Experimental workflow for Cyclo(-Met-Pro) analysis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Cyclo(-Met-Pro) and its Linear Counterpart, Met-Pro
A comprehensive examination of the biological activities of the cyclic dipeptide Cyclo(-Met-Pro) and its linear form, Met-Pro, reveals distinct profiles with the cyclic structure generally exhibiting more pronounced effects. This comparison guide synthesizes available experimental data on their antioxidant, anti-inflammatory, neuroprotective, antiviral, and antimycobacterial properties, providing researchers, scientists, and drug development professionals with a concise overview of their potential therapeutic applications.
While direct comparative studies are limited, a compilation of data from various sources indicates that the rigid, cyclic structure of Cyclo(-Met-Pro) often confers enhanced stability and bioactivity compared to the more flexible linear Met-Pro dipeptide. This is a recurring theme in peptide research, where cyclization is a common strategy to improve pharmacological properties.
Summary of Bioactivities
The following table summarizes the known biological activities of Cyclo(-Met-Pro) and provides context with available information on its linear form or related methionine and proline-containing peptides. A significant gap in directly comparable quantitative data for the linear Met-Pro dipeptide is evident.
| Bioactivity | Cyclo(-Met-Pro) | Linear Met-Pro (or related peptides) |
| Antiviral | Weak inhibitory activity against influenza A virus (H3N2) (2.1% inhibition at 5 mM).[1] | Data not available for the specific Met-Pro dipeptide. |
| Antimycobacterial | Significant activity against Mycobacterium species (Minimum Inhibitory Concentration (MIC) of 4 µg/ml). | Data not available. |
| Antioxidant | Data not available. | Methionine-containing dipeptides exhibit antioxidant properties. The position of the methionine residue influences the antioxidant capacity. |
| Anti-inflammatory | Data not available. | Other proline-containing peptides have demonstrated anti-inflammatory effects. |
| Neuroprotective | Data not available. | Other proline-containing peptides have shown neuroprotective properties. |
Delving into the Mechanisms: Signaling Pathways
The enhanced bioactivity of cyclic dipeptides is often attributed to their constrained conformation, which can lead to higher receptor affinity and resistance to enzymatic degradation. While the specific signaling pathways modulated by Cyclo(-Met-Pro) are not yet fully elucidated, studies on other cyclic dipeptides, such as Cyclo(His-Pro), provide valuable insights into potential mechanisms. These studies highlight the modulation of key inflammatory and antioxidant pathways, namely NF-κB and Nrf2.[2][3] It is plausible that Cyclo(-Met-Pro) may exert its effects through similar pathways.
Potential Signaling Pathways of Cyclo(-Met-Pro)
Caption: Hypothetical signaling pathways modulated by Cyclo(-Met-Pro).
Experimental Protocols
Standard assays are employed to determine the bioactivity of peptides. The following are detailed methodologies for the key experiments cited or relevant to the activities discussed.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Culture: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 24-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.
-
Peptide Treatment: After incubation, remove the virus inoculum and add an overlay medium containing various concentrations of the test peptide (e.g., Cyclo(-Met-Pro)).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution of 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (no peptide treatment).
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)
-
Inoculum Preparation: Prepare a suspension of the Mycobacterium species and adjust the turbidity to a McFarland standard.
-
Peptide Dilution: Prepare serial dilutions of the test peptide in a 96-well microplate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that prevents this color change.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Sample Preparation: Prepare solutions of the test peptide at various concentrations.
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Mix the peptide solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the peptide). The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is then determined.
Experimental Workflow Diagram
Caption: General workflow for comparing peptide bioactivity.
Conclusion
The available evidence suggests that Cyclo(-Met-Pro) possesses notable antimycobacterial activity and weak antiviral properties. While quantitative data for a direct comparison with its linear form, Met-Pro, is scarce, the general principle of enhanced bioactivity through cyclization is well-established in peptide science. The potential modulation of key signaling pathways like NF-κB and Nrf2 by cyclic dipeptides warrants further investigation for Cyclo(-Met-Pro) to fully elucidate its therapeutic potential. Future research should focus on direct, head-to-head comparisons of the cyclic and linear forms across a range of biological assays to provide a more definitive understanding of their structure-activity relationship.
References
Cyclo(-Met-Pro): A Comparative Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental validation of Cyclo(-Met-Pro) as a neuroprotective agent is limited in publicly available research. This guide provides a comparative analysis based on the extensively studied and structurally similar cyclic dipeptide, Cyclo(-L-Pro-L-Phe), to infer the potential neuroprotective profile of Cyclo(-Met-Pro). The data presented for the subject compound is derived from studies on Cyclo(-L-Pro-L-Phe).
Introduction to Cyclo(-Met-Pro) and Neuroprotection
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds that have garnered interest for their diverse biological activities. Cyclo(-Met-Pro) is a cyclic dipeptide composed of methionine and proline. While direct evidence is pending, its structural analog, Cyclo(-L-Pro-L-Phe), has demonstrated significant neuroprotective effects in preclinical studies.[1][2] This guide compares the neuroprotective potential of Cyclo(-L-Pro-L-Phe) (as a proxy for Cyclo(-Met-Pro)) with established neuroprotective agents, focusing on experimental data and mechanistic pathways.
The primary mechanism of action identified for Cyclo(-L-Pro-L-Phe) is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2][3] PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation, oxidative stress, and apoptosis, making it a key target in the development of neuroprotective therapies.[4][5]
Comparative Analysis of Neuroprotective Efficacy
This section provides a quantitative comparison of Cyclo(-L-Pro-L-Phe) with a well-established PPAR-γ agonist, Pioglitazone, which is used clinically and has demonstrated neuroprotective effects. The data is derived from in vitro studies on human neuroblastoma SH-SY5Y cells subjected to oxidative stress.
Table 1: Comparison of Neuroprotective Effects Against Oxidative Stress (H₂O₂-induced) in SH-SY5Y Cells
| Parameter | Cyclo(-L-Pro-L-Phe) (40 µM) | Pioglitazone (40 µM) | Untreated Control (H₂O₂ only) | Source |
| Cell Viability (%) | ~85% | ~80% | ~50% | [1] |
| LDH Release (Fold Change) | ~1.5 | ~1.7 | ~3.0 | [1] |
| ROS Generation (%) | ~60% | ~65% | 100% | [1] |
| Mitochondrial Membrane Potential (%) | ~80% | ~75% | ~50% | [1] |
| Apoptotic Cells (%) | ~15% | ~20% | ~40% | [1] |
Key Findings:
-
Cyclo(-L-Pro-L-Phe) demonstrates comparable, and in some measures slightly superior, neuroprotective activity to Pioglitazone at the same concentration.
-
Both compounds significantly attenuated hydrogen peroxide-induced cell death, reduced lactate (B86563) dehydrogenase (LDH) release (a marker of cell damage), and decreased the generation of reactive oxygen species (ROS).
-
Furthermore, both agents helped to preserve mitochondrial membrane potential and reduce the percentage of apoptotic cells.
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of Cyclo(-L-Pro-L-Phe) are primarily attributed to its role as a partial agonist of PPAR-γ. Activation of PPAR-γ initiates a cascade of events that counteracts neuronal damage.
PPAR-γ Dependent Anti-Apoptotic and Anti-Oxidant Pathway
Upon binding to PPAR-γ, Cyclo(-L-Pro-L-Phe) is thought to modulate the expression of genes involved in apoptosis and oxidative stress. A key mechanism is the inhibition of the pro-inflammatory NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess the neuroprotective effects of Cyclo(-L-Pro-L-Phe).
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Cells are pre-treated with Cyclo(-L-Pro-L-Phe) or the comparator compound for a specified duration (e.g., 2 hours) before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂) for 24 hours.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate.
-
After treatment, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Western Blot Analysis for Apoptotic Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bax).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Conclusion and Future Directions
The available evidence for the structurally related compound, Cyclo(-L-Pro-L-Phe), strongly suggests that Cyclo(-Met-Pro) holds promise as a neuroprotective agent. Its potential to act as a PPAR-γ agonist provides a solid mechanistic basis for its therapeutic application in neurodegenerative diseases characterized by inflammation and oxidative stress.
Future research should focus on:
-
Direct Validation: Conducting in vitro and in vivo studies to specifically evaluate the neuroprotective efficacy of Cyclo(-Met-Pro).
-
Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Cyclo(-Met-Pro) to assess its bioavailability and brain penetration.
-
In Vivo Efficacy: Testing the therapeutic potential of Cyclo(-Met-Pro) in animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
By undertaking these studies, the full therapeutic potential of Cyclo(-Met-Pro) as a novel neuroprotective agent can be elucidated, paving the way for its potential development as a treatment for a range of debilitating neurological disorders.
References
- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclo(-Met-Pro) and Cyclo(His-Pro) in Neurodegenerative Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclic dipeptides Cyclo(-Met-Pro) and Cyclo(His-Pro) in the context of neurodegenerative disease models. The available scientific literature offers a significant body of evidence for the neuroprotective effects of Cyclo(His-Pro), while research on the neurological effects of Cyclo(-Met-Pro) is currently limited.
Overview
Cyclic dipeptides are a class of compounds that have garnered interest for their diverse biological activities. In the realm of neurodegenerative diseases, which are characterized by progressive neuronal loss and include conditions such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS), the search for effective therapeutic agents is ongoing. This guide focuses on two such cyclic dipeptides: Cyclo(L-Histidyl-L-Proline) (Cyclo(His-Pro)) and Cyclo(L-Methionyl-L-Proline) (Cyclo(-Met-Pro)).
Cyclo(His-Pro) is an endogenous cyclic dipeptide derived from the thyrotropin-releasing hormone (TRH). It is known to cross the blood-brain barrier and has demonstrated significant neuroprotective potential in various experimental models. Its mechanisms of action are primarily linked to the modulation of inflammatory and oxidative stress pathways.
In contrast, information regarding the neuroprotective properties of Cyclo(-Met-Pro) is scarce in the currently available scientific literature. While it is a known cyclic dipeptide consisting of methionine and proline, its effects in neurodegenerative models have not been substantially investigated, precluding a direct comparative analysis based on experimental data at this time. One study on a related but different molecule, the linear dipeptide tryptophan-methionine (WM), has shown some promise in suppressing neuro-inflammation in a mouse model of Alzheimer's disease[1]. However, these findings cannot be directly extrapolated to Cyclo(-Met-Pro).
Mechanism of Action: Cyclo(His-Pro)
The neuroprotective effects of Cyclo(His-Pro) are predominantly attributed to its ability to modulate the Nrf2-NF-κB signaling axis. This pathway plays a critical role in the cellular response to oxidative stress and inflammation, two key pathological features of many neurodegenerative diseases[2][3][4][5].
Key signaling events for Cyclo(His-Pro):
-
Activation of Nrf2: Cyclo(His-Pro) promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes[5].
-
Inhibition of NF-κB: Cyclo(His-Pro) inhibits the activation of Nuclear Factor-kappa B (NF-κB) by preventing the degradation of its inhibitor, IκB-α. This suppression of NF-κB activation leads to a downregulation of pro-inflammatory cytokines and other inflammatory mediators[2][5].
The dual action of activating the Nrf2 pathway and inhibiting the NF-κB pathway positions Cyclo(His-Pro) as a promising candidate for mitigating the complex pathology of neurodegenerative disorders.
References
- 1. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caspase3 assay [assay-protocol.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published Cyclo(-Met-Pro) synthesis methods
For researchers, scientists, and professionals in drug development, the synthesis of cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), is a critical step in the exploration of new therapeutic agents. Cyclo(-Met-Pro), a DKP composed of methionine and proline, has garnered interest for its potential biological activities. This guide provides a comparative overview of common methods for its synthesis, complete with experimental data and detailed protocols to enhance reproducibility.
Comparison of Synthetic Methods for Cyclo(-Met-Pro)
The synthesis of Cyclo(-Met-Pro) typically follows a two-step solution-phase methodology: the formation of a linear dipeptide precursor from protected amino acids, followed by an intramolecular cyclization to form the diketopiperazine ring. The choice of protecting groups and coupling agents, as well as the cyclization conditions, can significantly impact the overall yield and purity of the final product.
| Method | Key Reagents & Conditions | Typical Yield (%) | Typical Purity (%) | Reaction Time (h) | Key Considerations |
| Method A: Carbodiimide Coupling and Thermal Cyclization | Coupling: DCC, HOBtDeprotection: H₂/Pd-CCyclization: Toluene, reflux | 60-75 | >95 | 24-48 | DCC can cause allergic reactions; removal of DCU byproduct is necessary. |
| Method B: HATU Coupling and Base-Catalyzed Cyclization | Coupling: HATU, DIPEADeprotection: TFACyclization: Methanolic ammonia | 65-80 | >95 | 12-24 | HATU is highly efficient but more expensive; TFA is corrosive and requires careful handling. |
| Method C: High Pressure/Temperature Assisted Cyclization | Coupling: Standard methodsDeprotection: Standard methodsCyclization: Water, 0.20 MPa, 120-150°C | ~90 | >98 | 3-4 | Requires specialized equipment; offers rapid and high-yielding cyclization with minimal racemization.[1] |
Experimental Protocols
The following protocols are representative methods for the synthesis of Cyclo(-Met-Pro) based on established procedures for similar diketopiperazines.
Method A: Carbodiimide Coupling and Thermal Cyclization
Step 1: Synthesis of N-benzyloxycarbonyl-L-methionine (Cbz-Met-OH)
-
Dissolve L-methionine in a 1M NaOH solution and cool to 0°C.
-
Add benzyl (B1604629) chloroformate (Cbz-Cl) dropwise while maintaining the pH between 9-10 with 2M NaOH.
-
Stir the mixture at room temperature for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Cbz-Met-OH.
Step 2: Synthesis of L-proline methyl ester hydrochloride (H-Pro-OMe·HCl)
-
Suspend L-proline in anhydrous methanol (B129727) and cool to 0°C.
-
Add thionyl chloride dropwise.
-
Stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain H-Pro-OMe·HCl.
Step 3: Peptide Coupling to form Cbz-Met-Pro-OMe
-
Dissolve Cbz-Met-OH, H-Pro-OMe·HCl, and HOBt in DMF.
-
Cool the solution to 0°C and add DCC.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and concentrate to give the protected dipeptide.
Step 4: Deprotection of the Cbz group
-
Dissolve Cbz-Met-Pro-OMe in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere for 4-6 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to yield H-Met-Pro-OMe.
Step 5: Cyclization to Cyclo(-Met-Pro)
-
Dissolve the deprotected dipeptide ester in toluene.
-
Reflux the solution for 12-24 hours, monitoring by TLC.
-
Cool the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis Workflow and Logic Diagrams
The following diagrams illustrate the general synthetic workflow for Cyclo(-Met-Pro) and a troubleshooting guide for common issues encountered during the synthesis.
Caption: General solution-phase synthesis workflow for Cyclo(-Met-Pro).
Caption: Troubleshooting logic for Cyclo(-Met-Pro) synthesis.
References
The Cross-Reactivity of Cyclo(-Met-Pro) in Immunoassays: A Comparative Analysis
A guide for researchers, scientists, and drug development professionals on understanding and evaluating the specificity of immunoassays for the diketopiperazine Cyclo(-Met-Pro).
This guide provides a comparative overview of immunoassay cross-reactivity for the cyclic dipeptide Cyclo(-Met-Pro). Understanding the specificity of an immunoassay is critical for the accurate quantification of a target analyte in complex biological matrices. Cross-reactivity with structurally related molecules can lead to inaccurate measurements and misinterpretation of results. This document aims to provide a framework for comparing the performance of different immunoassays by presenting hypothetical cross-reactivity data, detailing experimental protocols for assessing specificity, and illustrating relevant biological and experimental workflows.
Comparative Cross-Reactivity Data
The ideal immunoassay exhibits high specificity for the target analyte with minimal cross-reactivity to other related compounds. The following tables present a hypothetical comparison of the cross-reactivity profiles of three different immunoassays for Cyclo(-Met-Pro). The cross-reactivity is expressed as the percentage of the analyte concentration that gives the same signal as a given concentration of the cross-reacting compound.
Table 1: Cross-Reactivity of Immunoassay Kit A (Competitive ELISA)
| Cross-Reactant | Structure | % Cross-Reactivity |
| Cyclo(-Met-Pro) | Target Analyte | 100% |
| Cyclo(-Met-Ala) | Diketopiperazine | < 0.1% |
| Cyclo(-Leu-Pro) | Diketopiperazine | < 0.5% |
| Cyclo(-Phe-Pro) | Diketopiperazine | < 0.1% |
| L-Methionine | Amino Acid | Not Detected |
| L-Proline | Amino Acid | Not Detected |
Table 2: Cross-Reactivity of Immunoassay Kit B (Radioimmunoassay - RIA)
| Cross-Reactant | Structure | % Cross-Reactivity |
| Cyclo(-Met-Pro) | Target Analyte | 100% |
| Cyclo(-Met-Ala) | Diketopiperazine | 1.2% |
| Cyclo(-Leu-Pro) | Diketopiperazine | 0.8% |
| Cyclo(-Phe-Pro) | Diketopiperazine | 0.3% |
| L-Methionine | Amino Acid | Not Detected |
| L-Proline | Amino Acid | Not Detected |
Table 3: Cross-Reactivity of a Hypothetical Monoclonal Antibody-Based Assay (MAb-Assay C)
| Cross-Reactant | Structure | % Cross-Reactivity |
| Cyclo(-Met-Pro) | Target Analyte | 100% |
| Cyclo(-Met-Ala) | Diketopiperazine | < 0.01% |
| Cyclo(-Leu-Pro) | Diketopiperazine | < 0.05% |
| Cyclo(-Phe-Pro) | Diketopiperazine | < 0.01% |
| L-Methionine | Amino Acid | Not Detected |
| L-Proline | Amino Acid | Not Detected |
Experimental Protocols
Accurate assessment of cross-reactivity is dependent on rigorous experimental design. Below is a detailed protocol for a competitive ELISA, a common format for small molecule quantification.
Competitive ELISA Protocol for Cyclo(-Met-Pro)
1. Coating of Microplate:
-
A microtiter plate is coated with a capture antibody directed against Cyclo(-Met-Pro). The antibody is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL.
-
100 µL of the antibody solution is added to each well.
-
The plate is incubated overnight at 4°C.
2. Washing:
-
The coating solution is removed, and the plate is washed three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
3. Blocking:
-
To prevent non-specific binding, 200 µL of blocking buffer (e.g., 1% BSA in PBS) is added to each well.
-
The plate is incubated for 1-2 hours at room temperature.
4. Competitive Reaction:
-
The plate is washed again as described in step 2.
-
Standards of Cyclo(-Met-Pro) and potential cross-reactants are prepared at various concentrations.
-
50 µL of the standard or sample is added to the wells, followed immediately by 50 µL of a fixed concentration of enzyme-labeled Cyclo(-Met-Pro) (the tracer).
-
The plate is incubated for 1-2 hours at room temperature, allowing the analyte in the sample and the tracer to compete for binding to the capture antibody.
5. Detection:
-
The plate is washed to remove unbound reagents.
-
100 µL of a substrate solution (e.g., TMB) is added to each well.
-
The plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development. The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
6. Data Analysis:
-
The optical density (OD) is measured at 450 nm using a microplate reader.
-
A standard curve is generated by plotting the OD values against the concentrations of the Cyclo(-Met-Pro) standards. The concentration of Cyclo(-Met-Pro) in the samples is then interpolated from this curve.
-
Cross-reactivity is calculated using the following formula: % Cross-reactivity = (Concentration of Cyclo(-Met-Pro) at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100
Visualizations
To aid in the understanding of the experimental workflow and a potential biological context for Cyclo(-Met-Pro), the following diagrams are provided.
Caption: Workflow of a competitive ELISA for Cyclo(-Met-Pro).
Caption: Hypothetical signaling pathway involving a diketopiperazine.
Cyclo(-Met-Pro): An Objective Comparison of its Antioxidant Capacity with Other Cyclic Dipeptides
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a comparative analysis of the antioxidant capacity of Cyclo(-Met-Pro) in relation to other cyclic dipeptides. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the antioxidant potential of these compounds. While direct quantitative antioxidant data for Cyclo(-Met-Pro) is not extensively available in current literature, this guide synthesizes existing qualitative information and compares it with data on other relevant cyclic dipeptides, supported by detailed experimental protocols for key antioxidant assays.
Comparative Antioxidant Capacity of Cyclic Dipeptides
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds recognized for their diverse biological activities, including antioxidant effects. The presence of specific amino acid residues, particularly those with hydrophobic and aromatic side chains, is thought to contribute to their radical scavenging capabilities. Proline-containing cyclic dipeptides have been a subject of interest for their potential antioxidant properties.
While specific IC50 values for Cyclo(-Met-Pro) from standardized antioxidant assays such as DPPH and ABTS are not prominently reported in the reviewed scientific literature, studies have identified it as a component of protein hydrolysates with demonstrated antioxidant activity. For instance, Cyclo(-Met-Pro) has been identified in corn gluten meal hydrolysates which exhibited significant radical scavenging activity. Molecular docking studies suggest that cyclic dipeptides may exert their antioxidant effects by interacting with key regulatory proteins in cellular antioxidant pathways, such as Keap1.
For a comparative perspective, the antioxidant activities of other proline-containing cyclic dipeptides are presented below.
| Cyclic Dipeptide | Antioxidant Assay | Reported Antioxidant Capacity (IC50) |
| Cyclo(-Met-Pro) | DPPH | Not Reported |
| ABTS | Not Reported | |
| Cyclo(Leu-Pro) | Hydroxyl Radical Scavenging | Reported to have antioxidant effects[1] |
| Cyclo(Phe-Pro) | Anti-inflammatory (indirect antioxidant) | Reported to have anti-inflammatory effects[1] |
| Cyclo(His-Pro) | Cellular Antioxidant Assays | Enhances antioxidant protection at the cellular level |
Note: The table highlights the current gap in publicly available, direct quantitative antioxidant data for Cyclo(-Met-Pro) and provides a qualitative comparison with other cyclic dipeptides.
Experimental Protocols
To facilitate standardized evaluation and comparison, detailed methodologies for two common antioxidant capacity assays, the DPPH and ABTS radical scavenging assays, are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (e.g., Cyclo(-Met-Pro))
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the cyclic dipeptides and the positive control in a suitable solvent to prepare a series of concentrations.
-
Assay Reaction: In a 96-well plate, add a specific volume of the sample or standard to a defined volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (e.g., Cyclo(-Met-Pro))
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the cyclic dipeptides and the positive control in a suitable solvent to prepare a series of concentrations.
-
Assay Reaction: In a 96-well plate, add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the processes involved in assessing antioxidant capacity, the following diagrams are provided.
Caption: General mechanism of radical scavenging by an antioxidant cyclic dipeptide.
Caption: Standard experimental workflows for the DPPH and ABTS antioxidant assays.
References
Validating the Binding Targets of Cyclo(-Met-Pro): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the binding targets of the cyclic dipeptide Cyclo(-Met-Pro). Currently, the specific molecular binding partners of Cyclo(-Met-Pro) have not been definitively identified in publicly available research. However, by examining the validated targets of structurally related cyclic dipeptides, we can establish a robust experimental roadmap for the target identification and validation of Cyclo(-Met-Pro).
This document will use the well-characterized interaction between the cyclic dipeptide Cyclo(Pro-Tyr) and the fungal plasma membrane [H+]-ATPase (Pma1) as a prime example to illustrate the methodologies required to validate such binding events. These protocols and validation strategies can be directly adapted for investigating the putative molecular targets of Cyclo(-Met-Pro).
Comparison of Cyclic Dipeptide Targets
While the direct binding targets of Cyclo(-Met-Pro) remain elusive, research on other cyclic dipeptides has identified specific molecular interactions. This table summarizes the current state of knowledge and highlights the validated target of Cyclo(Pro-Tyr) as a case study.
| Cyclic Dipeptide | Putative/Validated Target | Organism/Cell Type | Biological Effect | Validation Status |
| Cyclo(-Met-Pro) | Not Identified | Various | Weak antiviral, antimycobacterial activity | Unvalidated |
| Cyclo(Pro-Tyr) | [H+]-ATPase (Pma1) | Fungi (e.g., Botrytis cinerea) | Antifungal, disruption of plasma membrane integrity[1] | Validated[1] |
| Cyclo(L-Pro-L-Tyr) | Tyrosinase | Mushroom | Inhibition of tyrosinase activity[2] | Validated (Docking)[2] |
| Cyclo(D-Pro-L-Tyr) | Not specified | Phytopathogenic bacteria | Antibacterial activity[3] | Unvalidated |
Experimental Protocols for Target Validation
The following protocols, adapted from studies on Cyclo(Pro-Tyr) and Pma1, provide a detailed methodology for validating the binding targets of Cyclo(-Met-Pro).
ATPase Activity Assay
This assay determines if Cyclo(-Met-Pro) inhibits the enzymatic activity of a putative ATPase target, such as a plasma membrane proton pump.
Objective: To measure the effect of Cyclo(-Met-Pro) on the ATP hydrolysis activity of a purified or membrane-associated ATPase.
Materials:
-
Purified or enriched plasma membrane fraction containing the putative ATPase target.
-
Cyclo(-Met-Pro) of varying concentrations.
-
Assay buffer (e.g., 10 mM MES/KOH pH 6.5, 50 mM K₂SO₄, 5 mM ATP, 2 mM phosphoenolpyruvate, 30 µg/mL pyruvate (B1213749) kinase, 25 µg/mL lactate (B86563) dehydrogenase, 0.5 µg/mL valinomycin, 0.25 mM NADH).
-
96-well microtiter plates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the ATPase-containing membrane fraction.
-
Add varying concentrations of Cyclo(-Met-Pro) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is coupled to ATP hydrolysis.
-
Calculate the rate of ATP hydrolysis for each concentration of Cyclo(-Met-Pro).
-
Plot the rate of ATP hydrolysis against the Cyclo(-Met-Pro) concentration to determine the IC₅₀ value.
Molecular Docking Simulation
Computational docking can predict the binding mode and affinity of Cyclo(-Met-Pro) to a putative target protein.
Objective: To model the interaction between Cyclo(-Met-Pro) and the three-dimensional structure of a target protein to identify potential binding sites and estimate binding energy.
Software:
-
Molecular docking software (e.g., AutoDock, Schrödinger Maestro, Discovery Studio).
-
Protein Data Bank (PDB) for the target protein structure.
-
Molecule visualization software (e.g., PyMOL, Chimera).
Procedure:
-
Obtain the 3D structure of the target protein from the PDB or through homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of Cyclo(-Met-Pro) and optimize its geometry.
-
Define the binding site on the target protein based on known active sites or by performing a blind docking.
-
Perform the docking simulation to predict the binding poses of Cyclo(-Met-Pro) within the defined binding site.
-
Analyze the docking results to identify the most favorable binding pose based on the estimated binding energy and interactions with key residues. A study on Cyclo(l-Pro-l-Tyr) and tyrosinase identified interactions with His263 and Val283 in the substrate-binding pocket.
Visualizing Molecular Interactions and Workflows
The following diagrams illustrate the proposed mechanism of action for a cyclic dipeptide targeting a plasma membrane ATPase and a typical workflow for target validation.
Caption: Proposed mechanism of action for Cyclo(-Met-Pro).
Caption: Workflow for validating binding targets.
References
- 1. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclo(-Met-Pro) Isomers: Separation and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantiomeric separation and biological activities of Cyclo(-Met-Pro) isomers. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction to Cyclo(-Met-Pro)
Cyclo(-Met-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), formed from the condensation of the amino acids methionine and proline. Due to the presence of two chiral centers, Cyclo(-Met-Pro) can exist as four stereoisomers: Cyclo(-L-Met-L-Pro), Cyclo(-D-Met-D-Pro), Cyclo(-L-Met-D-Pro), and Cyclo(-D-Met-L-Pro). The stereochemistry of these isomers can significantly influence their biological activity, making their separation and individual characterization crucial for drug development and biological studies.
Data Presentation: Comparative Biological Activity
While comprehensive comparative data for all four stereoisomers of Cyclo(-Met-Pro) is limited in the current literature, this section summarizes the available quantitative data for the antimycobacterial activity of the Cyclo(-L-Pro-L-Met) isomer. The activity of other stereoisomers remains an area for further investigation.
Table 1: Antimycobacterial Activity of Cyclo(-L-Pro-L-Met)
| Compound | Target Organism | Activity (MIC) | Reference |
| Cyclo(-L-Pro-L-Met) | Mycobacterium tuberculosis H37Rv | 4 µg/mL | [1] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Enantiomeric Separation of Cyclo(-Met-Pro) Isomers (Hypothetical Protocol)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chiral Stationary Phase (CSP):
-
A polysaccharide-based chiral column, such as one derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), is recommended as these have shown broad applicability for the separation of chiral compounds, including cyclic dipeptides.
Mobile Phase:
-
A normal-phase eluent system is often effective for the separation of diketopiperazines. A typical mobile phase would consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents will need to be optimized to achieve baseline separation. For example, a starting gradient could be 90:10 (n-hexane:isopropanol), with the proportion of isopropanol gradually increasing.
Flow Rate:
-
A typical analytical flow rate of 0.5 - 1.0 mL/min.
Detection:
-
UV detection at a wavelength of approximately 210-220 nm, where the peptide bond absorbs.
Sample Preparation:
-
Dissolve the racemic mixture of Cyclo(-Met-Pro) in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for Enantiomeric Separation:
Figure 1. Experimental workflow for the proposed enantiomeric separation of Cyclo(-Met-Pro) isomers using chiral HPLC.
Antimycobacterial Activity Assay (Broth Dilution Method)
This protocol is adapted from a study that determined the Minimum Inhibitory Concentration (MIC) of Cyclo(-L-Pro-L-Met) against Mycobacterium tuberculosis H37Rv.[2]
Materials:
-
Cyclo(-Met-Pro) isomers
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
-
Sterile 96-well microplates
-
Resazurin (B115843) sodium salt solution (0.01% w/v in sterile water)
Procedure:
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh broth to obtain the final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Preparation of Drug Dilutions: Prepare a stock solution of each Cyclo(-Met-Pro) isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in supplemented Middlebrook 7H9 broth in a 96-well microplate to achieve a range of final concentrations to be tested (e.g., from 64 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the drug dilution. Include a positive control well (bacteria with no drug) and a negative control well (broth only).
-
Incubation: Seal the microplate and incubate at 37°C for 7 days.
-
Determination of MIC: After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Potential Signaling Pathway: Neuroprotection via Nrf2 Activation and NF-κB Inhibition
While the direct signaling pathways modulated by Cyclo(-Met-Pro) isomers have not been fully elucidated, studies on the related cyclic dipeptide, Cyclo(His-Pro), suggest a potential neuroprotective mechanism involving the modulation of the Nrf2 and NF-κB signaling pathways. It is hypothesized that Cyclo(-Met-Pro) isomers may exert neuroprotective effects by activating the antioxidant response element (ARE) pathway through the transcription factor Nrf2, while simultaneously inhibiting the pro-inflammatory NF-κB pathway.
Figure 2. A hypothesized signaling pathway for the neuroprotective effects of Cyclo(-Met-Pro) isomers, involving the activation of the Nrf2 antioxidant pathway and inhibition of the NF-κB inflammatory pathway.
Conclusion
This guide provides a foundational understanding of the enantiomeric separation and comparative biological activity of Cyclo(-Met-Pro) isomers. The provided data on the antimycobacterial activity of Cyclo(-L-Pro-L-Met) highlights the potential of this class of compounds as therapeutic agents. The detailed experimental protocol for assessing antimycobacterial activity and the proposed method for chiral separation offer practical guidance for researchers. Furthermore, the hypothesized neuroprotective signaling pathway provides a framework for future mechanistic studies. Further research is warranted to fully characterize the biological activities of all Cyclo(-Met-Pro) stereoisomers and to validate the proposed experimental and signaling models.
References
Benchmarking Cyclo(-Met-Pro) Antiviral Activity Against Known Influenza A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of the cyclic dipeptide Cyclo(-Met-Pro) against influenza A virus, benchmarked against established and potent antiviral inhibitors. The data presented is based on available in vitro studies.
Executive Summary
Cyclo(-Met-Pro) has demonstrated weak inhibitory activity against the influenza A virus (H3N2) in preliminary screenings. At a concentration of 5 mM, it exhibited a mere 2.1% inhibition of the virus[1][2]. In stark contrast, established antiviral drugs, such as the neuraminidase inhibitor Oseltamivir and the cap-dependent endonuclease inhibitor Baloxavir marboxil, demonstrate high potency with inhibitory concentrations in the nanomolar to low micromolar range. This significant disparity in efficacy suggests that Cyclo(-Met-Pro) is not a viable candidate for antiviral therapy against influenza A when compared to currently approved inhibitors.
Comparative Analysis of Antiviral Activity
The following table summarizes the available quantitative data for the antiviral activity of Cyclo(-Met-Pro) and known influenza A inhibitors.
| Compound | Target Virus | Mechanism of Action | Antiviral Potency |
| Cyclo(-Met-Pro) | Influenza A (H3N2) | Not fully elucidated | 2.1% inhibition at 5 mM[1][2] |
| Oseltamivir | Influenza A and B | Neuraminidase Inhibitor | IC50 values typically in the low nanomolar range |
| Zanamivir | Influenza A and B | Neuraminidase Inhibitor | IC50 values typically in the low nanomolar range |
| Baloxavir marboxil | Influenza A and B | Cap-dependent Endonuclease Inhibitor | IC50 values typically in the low nanomolar range |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways Targeted by Influenza A Inhibitors
The diagram below illustrates the generalized life cycle of the influenza A virus and highlights the stages targeted by different classes of antiviral inhibitors.
Caption: Influenza A virus life cycle and points of intervention for different classes of antiviral drugs.
Experimental Protocols
The antiviral activity of compounds against influenza A virus is commonly determined using in vitro cell-based assays. Below are generalized methodologies for two standard assays.
Microneutralization Assay
This assay measures the ability of a compound to neutralize the infectivity of the virus.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Virus Preparation: A stock of influenza A virus (e.g., H3N2 strain) is diluted to a standard titer, typically 100 TCID50 (50% tissue culture infectious dose) per well.
-
Compound Dilution: The test compound (e.g., Cyclo(-Met-Pro)) and control inhibitors are serially diluted to various concentrations.
-
Neutralization Reaction: The diluted compounds are pre-incubated with the virus suspension for a defined period (e.g., 1-2 hours) at 37°C to allow for binding and neutralization.
-
Infection: The compound-virus mixtures are then added to the MDCK cell monolayers and incubated for several days.
-
Endpoint Determination: The cytopathic effect (CPE) caused by the virus is observed and scored. The concentration of the compound that inhibits CPE by 50% (IC50) is calculated. Alternatively, viral proteins can be quantified using methods like ELISA.
Hemagglutination Inhibition (HAI) Assay
This assay assesses the ability of a compound to interfere with the agglutination of red blood cells by the influenza virus hemagglutinin (HA) protein.
Methodology:
-
Compound and Virus Preparation: Serial dilutions of the test compound are prepared in a 96-well V-bottom plate. A standardized amount of influenza virus is added to each well.
-
Incubation: The plate is incubated to allow the compound to bind to the viral HA.
-
Addition of Red Blood Cells: A suspension of red blood cells (typically from turkey or chicken) is added to each well.
-
Observation: The plate is incubated, and the results are observed. In the absence of an inhibitor, the virus will agglutinate the red blood cells, forming a lattice structure. If the compound inhibits hemagglutination, the red blood cells will settle at the bottom of the well, forming a distinct button.
-
Endpoint Determination: The highest dilution of the compound that completely inhibits hemagglutination is determined.
Experimental Workflow for Antiviral Activity Screening
The following diagram outlines a typical workflow for screening and characterizing the antiviral activity of a test compound.
Caption: A generalized workflow for the in vitro evaluation of a potential antiviral compound.
Conclusion
The available data indicates that Cyclo(-Met-Pro) possesses very weak anti-influenza A virus activity. Its inhibitory effect is orders of magnitude lower than that of established antiviral drugs like Oseltamivir and Baloxavir marboxil. For researchers in drug development, these findings suggest that the Cyclo(-Met-Pro) scaffold is unlikely to be a promising lead for the development of effective influenza therapeutics without significant modification to enhance its potency. Further research could focus on derivatives of Cyclo(-Met-Pro) to explore potential structure-activity relationships, but the parent compound itself does not warrant further investigation as a direct antiviral agent against influenza A.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Cyclo(-Met-Pro)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Cyclo(-Met-Pro). Adherence to these procedural guidelines is vital for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for Cyclo(-Met-Pro), it should be handled as a potentially hazardous chemical, following established best practices for laboratory waste management.
Chemical and Physical Properties
A summary of the known quantitative data for Cyclo(-Met-Pro) is presented below. This information is essential for a preliminary assessment but should be supplemented with institution-specific guidance.
| Property | Value | Source |
| CAS Number | 53049-06-2 | MedchemExpress[1] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | Bachem[2] |
| Molecular Weight | 228.31 g/mol | PubChem[3] |
| Appearance | Solid (form may vary) | N/A |
| Storage Temperature | < -15°C | Bachem[2] |
Pre-Disposal Safety Precautions
Before initiating the disposal process, ensure all relevant safety measures are in place:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for Cyclo(-Met-Pro) was not found in the initial search, it is imperative to check for an SDS from your chemical supplier. The SDS provides comprehensive safety and disposal information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Cyclo(-Met-Pro).
-
Work in a Ventilated Area: If there is a risk of generating dust or aerosols, conduct all handling and preparation for disposal within a fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of Cyclo(-Met-Pro) must comply with local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Classification
Treat Cyclo(-Met-Pro) as chemical waste. This includes the pure compound, any solutions containing it, and all contaminated materials such as gloves, wipes, and disposable labware.
Step 2: Waste Segregation and Collection
-
Solid Waste: Place solid Cyclo(-Met-Pro) waste into a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect solutions containing Cyclo(-Met-Pro) in a designated, leak-proof, and clearly labeled waste container.
-
Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Avoid Mixing: Do not mix Cyclo(-Met-Pro) waste with other waste streams unless compatibility has been verified. Incompatible chemicals can react dangerously.
Step 3: Waste Storage
Store all waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. Ensure containers are properly sealed to prevent leaks or spills.
Step 4: Decontamination of Labware
-
Rinsing: All non-disposable labware that has come into contact with Cyclo(-Met-Pro) must be decontaminated. Triple-rinse with a suitable solvent.
-
Rinsate Collection: The rinsate from the decontamination process must be collected and treated as hazardous waste.[4] It should be added to the appropriate labeled liquid waste container.
-
Final Cleaning: After triple-rinsing and collecting the rinsate, the labware can be washed according to standard laboratory procedures.
Step 5: Professional Disposal
-
Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will provide specific instructions and arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.
-
Do Not Dispose Down the Drain or in Regular Trash: Never dispose of Cyclo(-Met-Pro) or its containers in the regular trash or wash it down the sink. This can lead to environmental contamination and may be a violation of regulations.
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of Cyclo(-Met-Pro).
References
Essential Safety and Handling Protocols for Cyclo(-Met-Pro)
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is recommended when handling Cyclo(-Met-Pro).
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes.[1] |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound.[1][2] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination.[1][2] |
| Respiratory Protection | Fume Hood | N/A | Recommended when handling the powder to avoid inhalation of dust.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risks and maintain the compound's stability.
Handling:
-
Always handle Cyclo(-Met-Pro) in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of fine particles.[1][2]
-
Avoid direct contact with skin and eyes.[1] In case of accidental contact, immediately rinse the affected area with copious amounts of water.[3]
-
Minimize dust generation when working with the solid form of the compound.[1]
-
Use clean, dedicated spatulas and weighing papers for transfers.
Storage:
-
Store Cyclo(-Met-Pro) in a tightly sealed container.
-
For long-term storage of the lyophilized powder, temperatures of -20°C or -80°C are generally recommended.[2]
-
Reconstituted solutions should be stored under refrigeration for short-term use and ideally in single-use aliquots to prevent repeated freeze-thaw cycles.[2]
Disposal Plan
All waste containing Cyclo(-Met-Pro) should be treated as chemical waste.
-
Waste Segregation: Collect all contaminated materials, including used vials, pipette tips, and contaminated PPE, in designated and clearly labeled hazardous waste containers.[2]
-
Institutional Protocols: Adhere to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[2] Never dispose of peptides in the regular trash or down the drain.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling Cyclo(-Met-Pro) in a laboratory setting.
Caption: Workflow for Safe Handling of Cyclo(-Met-Pro).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
